1-Nitro-2-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHIVHKMGVBXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203540 | |
| Record name | 1-Nitro-2-naphthol | |
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Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-60-7 | |
| Record name | 1-Nitro-2-naphthol | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Nitro-2-naphthol | |
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| Record name | 1-Nitro-2-naphthol | |
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| Record name | 1-Nitro-2-naphthol | |
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| Record name | 1-nitro-2-naphthol | |
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| Record name | 1-NITRO-2-NAPHTHOL | |
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Foundational & Exploratory
1-Nitro-2-naphthol synthesis from 2-naphthol
An In-depth Technical Guide on the Synthesis of 1-Nitro-2-naphthol from 2-Naphthol
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various dyes and pigments, as well as in analytical chemistry as a reagent for the determination of metals like cobalt and palladium.[1] The synthesis of this compound from 2-naphthol (β-naphthol) is a classic example of electrophilic aromatic substitution on a naphthalene ring system. The hydroxyl group of 2-naphthol is an activating group, which directs the incoming electrophile, in this case, the nitronium ion (NO₂⁺), primarily to the 1-position (alpha position) which is ortho to the hydroxyl group.[2]
Several methods have been developed for the synthesis of this compound, with the most common being the direct nitration of 2-naphthol using a nitrating agent.[3] Other methods include the oxidation of 1-nitroso-2-naphthol.[4] This guide will provide a detailed overview of the direct nitration method, including experimental protocols, quantitative data, and a visualization of the reaction workflow and mechanism.
Synthesis of this compound by Direct Nitration
The direct nitration of 2-naphthol is a widely used method for the preparation of this compound. This reaction typically involves the use of nitric acid in a suitable solvent, such as acetic acid. The reaction conditions, such as temperature and reaction time, are crucial for achieving a good yield and minimizing the formation of byproducts, including dinitrated compounds.[5]
Reaction Conditions and Quantitative Data
The following table summarizes the quantitative data for a typical synthesis of this compound from 2-naphthol via direct nitration.
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol (2-hydroxynaphthalene) | |
| Nitrating Agent | Concentrated Nitric Acid | |
| Solvent | Glacial Acetic Acid | |
| Reaction Temperature | 45°C | |
| Reaction Time | Allowed to stand overnight at room temperature | |
| Product | This compound | |
| Appearance | Bright yellow crystals | [4] |
| Melting Point | 103-104°C (recrystallized) | [4] |
| Yield | 92-98% (crude), 88-89% (recrystallized) | [4] |
Note: Yields can vary depending on the specific experimental conditions and purification methods.
Detailed Experimental Protocol
The following protocol is based on established procedures for the direct nitration of 2-naphthol.
Materials:
-
2-Naphthol (2-hydroxynaphthalene)
-
Glacial Acetic Acid
-
Concentrated Nitric Acid
-
Water
-
Alumina for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus
-
Dropping funnel
-
Beaker
-
Buchner funnel and flask for filtration
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 1 gram of 2-naphthol in 30 mL of boiling glacial acetic acid.
-
Cool the solution to 45°C.
-
Slowly add a molecular equivalent amount of concentrated nitric acid to the solution with stirring.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
Pour the reaction mixture into water to precipitate the crude this compound.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with water.
-
The crude product can be purified by chromatography on alumina to yield pure this compound. Alternatively, recrystallization from methyl alcohol containing a small amount of concentrated hydrochloric acid can be performed.[4]
Visualization of Workflow and Reaction Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2-naphthol.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Nitro-2-naphthol (CAS No: 550-60-7), an organic compound notable for its distinct chemical structure and utility in various chemical syntheses. This document collates essential quantitative data, details relevant experimental protocols, and presents logical workflows through structured diagrams to support research and development activities.
Chemical Identity and Structure
This compound is an organic compound featuring a naphthalene backbone substituted with a nitro group (-NO₂) at the 1-position and a hydroxyl group (-OH) at the 2-position.[1] Its chemical structure gives rise to its characteristic properties, including its acidic nature due to the phenolic hydroxyl group.[1]
-
IUPAC Name: 1-nitronaphthalen-2-ol[3]
-
Synonyms: 2-Hydroxy-1-nitronaphthalene, 1-Nitro-beta-naphthol, alpha-Nitro-beta-naphthol[1][3]
Physicochemical Properties
The physical and chemical data for this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow crystals, needles, or platelets. | [2][4] |
| Melting Point | 103-104 °C | [2][5][6] |
| Boiling Point | 324.41 °C (rough estimate) | [2][7] |
| Density | 1.413 g/cm³ | [2][8] |
| pKa | 6.30 ± 0.50 (Predicted) | [2][9] |
| Flash Point | 144.3 °C | [2][8] |
| Vapor Pressure | 0.000122 mmHg at 25°C | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Insoluble (0.2 g/L at 20 °C) | [2][4][10] |
| Ethanol | Soluble | [2][4] |
| Ether | Soluble | [2][4] |
| Glacial Acetic Acid | Soluble | [4][9] |
| Alkali Hydroxide Solutions | Soluble | [4] |
| Benzene/Pet Ether (1:1) | Used for recrystallization | [9] |
Spectral Information
Spectral data are fundamental for the structural elucidation and identification of this compound.
Table 3: Summary of Spectral Data
| Technique | Description | Source(s) |
| ¹H NMR | Spectrum available. Acquired on a Varian A-60 instrument in CDCl₃. | [3][11] |
| ¹³C NMR | Spectrum available. | [12] |
| Infrared (IR) | FTIR spectrum available (KBr wafer technique). | [3] |
| Mass Spectrometry (MS) | GC-MS data available. | [3] |
| Raman Spectroscopy | Spectrum available. | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
This protocol is adapted from a procedure published in Organic Syntheses, detailing the hydrolysis of 1-nitro-2-acetylaminonaphthalene.[5]
Materials:
-
1-nitro-2-acetylaminonaphthalene (100 g, 0.435 mole)
-
Sodium hydroxide (112 g, 2.8 moles)
-
Deionized water
-
Glacial acetic acid (500 cc)
-
Methyl alcohol (500 cc)
-
Concentrated hydrochloric acid (5 cc)
Procedure:
-
Hydrolysis: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 100 g of 1-nitro-2-acetylaminonaphthalene with a solution of 112 g of sodium hydroxide in 2.7 liters of water.[5]
-
Boil the mixture for approximately 6-7 hours, or until ammonia is no longer evolved. The solution will turn a deep red color.[5]
-
Dissolution of Sodium Salt: Add 1 liter of hot water to dissolve the suspended crystals of sodium 1-nitro-2-naphthoxide.[5]
-
Filtration: Filter the hot solution to remove any small amounts of insoluble material. Wash the residue with hot water until the washings are colorless.[5]
-
Precipitation: Combine the filtrate and washings, and acidify the solution by adding 500 cc of glacial acetic acid. This will precipitate this compound as fine, bright yellow crystals.[5]
-
Collection: Filter the crystals using a Büchner funnel, wash thoroughly with water, and air dry. The yield of crude product is typically 76-81 g (92-98% of theoretical).[5]
-
Purification (Recrystallization): Dissolve the crude product in 500 cc of boiling methyl alcohol containing 5 cc of concentrated hydrochloric acid.[5] Allow the solution to cool, yielding a first crop of pure crystals (approx. 60 g, m.p. 103–104°C).[5] Concentrate the mother liquor to 150 cc to obtain a second crop of crystals (12–13 g).[5] The total yield of recrystallized material is 72–73 g (88–89%).[5]
The pKa of a weakly acidic compound like this compound can be determined spectrophotometrically. This protocol is a generalized method based on principles used for determining the pKa of 2-naphthol.[13][14] It leverages the difference in the UV-Vis absorption spectra between the protonated (ArOH) and deprotonated (ArO⁻) forms.
Materials:
-
This compound stock solution (e.g., in ethanol)
-
A series of buffer solutions of known pH (e.g., spanning pH 4 to 8)
-
0.1 M HCl solution (for fully protonated form)
-
0.1 M NaOH solution (for fully deprotonated form)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Solutions: Create a series of solutions by adding a precise, small volume of the this compound stock solution to volumetric flasks and diluting to the mark with the respective buffer solutions, 0.1 M HCl, and 0.1 M NaOH. Ensure the final concentration of this compound is constant across all samples.
-
Measure Spectra:
-
Record the UV-Vis absorption spectrum of the solution in 0.1 M HCl to obtain the spectrum of the pure protonated form (ArOH).
-
Record the spectrum of the solution in 0.1 M NaOH to obtain the spectrum of the pure deprotonated form (ArO⁻).
-
Record the spectra for all buffered solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for both the ArOH and ArO⁻ forms.
-
From the spectra, find an isosbestic point—a wavelength where the molar absorptivity of both species is identical.[13]
-
Using the absorbance values at a wavelength where the two species absorb differently, apply the Henderson-Hasselbalch equation: pH = pKa + log([ArO⁻]/[ArOH])[13]
-
The concentrations of [ArO⁻] and [ArOH] in each buffered solution can be calculated from the measured absorbances and the known molar absorptivities of the pure forms.[14]
-
Plot pH versus log([ArO⁻]/[ArOH]). The pKa is the y-intercept of this plot.
-
The relationship between the pH of the solution and the state of this compound is critical for its reactivity and solubility.
Safety and Handling
This compound is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[2] Aggregated GHS information indicates it causes skin and serious eye irritation.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[2] Use in a well-ventilated area and avoid creating dust. Wash hands thoroughly after handling.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. CAS 550-60-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [chembk.com]
- 3. This compound | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound [stenutz.eu]
- 7. 550-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound CAS#: 550-60-7 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. aa6kj.hopto.org [aa6kj.hopto.org]
- 14. franklycaroline.com [franklycaroline.com]
1-Nitro-2-naphthol CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Nitro-2-naphthol (CAS Number: 550-60-7), a key organic compound utilized in various chemical syntheses and analytical applications. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates the synthetic pathway for enhanced comprehension.
Core Compound Identification
This compound, also known as 1-nitro-2-hydroxynaphthalene or α-nitro-β-naphthol, is an organic compound characterized by a naphthalene backbone substituted with a nitro group (-NO₂) at the 1-position and a hydroxyl group (-OH) at the 2-position.[1] Its chemical structure is fundamental to its reactivity and utility as a precursor in the synthesis of more complex molecules.
Molecular Structure:
The molecular formula for this compound is C₁₀H₇NO₃.[1] The molecule consists of a bicyclic aromatic naphthalene ring. A nitro group is attached to carbon 1, and a hydroxyl group is attached to carbon 2.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 550-60-7 | [1] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Yellow needles or platelets | [1] |
| Melting Point | 103-104 °C | [2] |
| Boiling Point | 324.41 °C (estimated) | [2][3] |
| Density | 1.413 g/cm³ | [2][3] |
| Water Solubility | 0.2 g/L (at 20 °C) | [2][3] |
| pKa | 6.30 ± 0.50 (Predicted) | [3] |
| Percent Composition | C: 63.49%, H: 3.73%, N: 7.40%, O: 25.37% | [1] |
Spectral data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are available for this compound, which are crucial for its identification and structural elucidation.[4][5][6]
Experimental Protocol: Synthesis of this compound
This section details a verified experimental procedure for the synthesis of this compound, adapted from Organic Syntheses.[7]
Materials and Equipment:
-
1-Nitro-2-acetylaminonaphthalene (100 g, 0.435 mole)
-
Sodium hydroxide (112 g, 2.8 moles)
-
Deionized water
-
Glacial acetic acid (500 cc)
-
Methyl alcohol (500 cc)
-
Concentrated hydrochloric acid (5 cc)
-
3-liter round-bottomed flask
-
Reflux condenser
-
Büchner funnel (10 cm)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Hydrolysis: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine 100 g (0.435 mole) of 1-nitro-2-acetylaminonaphthalene with a solution of 112 g (2.8 moles) of sodium hydroxide in 2.7 liters of water.
-
Heat the mixture to boiling and maintain reflux for 6 to 7 hours, or until the evolution of ammonia ceases. The solution will develop a deep red color and contain suspended crystals of sodium nitronaphthoxide.
-
Dissolution and Filtration: Add 1 liter of hot water to the reaction mixture to dissolve the suspended crystals. Filter the hot solution to remove any small amounts of insoluble material. Wash the filter cake with hot water until the washings are colorless.
-
Precipitation: Combine the filtrate and washings and acidify the solution by adding 500 cc of glacial acetic acid. This will cause the this compound to precipitate as fine, bright yellow crystals.
-
Isolation and Drying: Collect the crystals by filtration using a 10-cm Büchner funnel. Wash the crystals thoroughly with water and then dry them. The yield of the crude product with a melting point of 101–103 °C is typically between 76–81 g (92–98% of the theoretical yield).
-
Recrystallization: For further purification, recrystallize the crude product from 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid. The first crop of crystals will amount to approximately 60 g with a melting point of 103–104 °C. Concentrate the mother liquor to 150 cc to obtain a second crop of crystals weighing 12–13 g. The total yield of the recrystallized this compound is 72–73 g (88–89% of the theoretical amount).
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 1-nitro-2-acetylaminonaphthalene.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood.
Applications
This compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It is also utilized as a reagent for the determination of certain metal ions, such as cobalt, with which it forms a precipitate.[1]
References
- 1. This compound [drugfuture.com]
- 2. This compound [chembk.com]
- 3. This compound CAS#: 550-60-7 [m.chemicalbook.com]
- 4. This compound | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(550-60-7) IR Spectrum [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Theoretical Basis of 1-Nitroso-2-naphthol as a Chelating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Nitroso-2-naphthol (C₁₀H₇NO₂) is a potent chelating agent renowned for its utility in analytical chemistry and coordination chemistry. Its ability to form stable, deeply colored complexes with a wide array of metal ions has established it as a critical reagent for the detection, separation, and quantification of metals.[1] This technical guide provides an in-depth exploration of the theoretical principles underpinning the chelating behavior of 1-nitroso-2-naphthol. It covers the ligand's structural features, the mechanism of chelation, quantitative spectroscopic data, and detailed experimental protocols for the synthesis and characterization of its metal complexes. The content is designed to provide researchers and drug development professionals with a comprehensive understanding of this versatile ligand.
Theoretical Basis of Chelation
The chelating capability of 1-nitroso-2-naphthol is a direct consequence of its unique molecular structure, which features a hydroxyl (-OH) and a nitroso (-N=O) group positioned ortho to each other on a naphthalene ring. This specific arrangement is the cornerstone of its function as a bidentate ligand.
Tautomerism and Active Binding Form
In solution and the solid state, 1-nitroso-2-naphthol exists in a tautomeric equilibrium with its quinone-oxime form. While the nitroso-phenol form is present, the quinone-oxime tautomer is often considered the more stable and predominant species involved in chelation. The deprotonation of the acidic hydroxyl (or oxime) group is a prerequisite for coordination.
Caption: Tautomeric equilibrium of 1-nitroso-2-naphthol.
Chelate Ring Formation
1-Nitroso-2-naphthol functions as an anionic bidentate ligand, coordinating to a central metal ion (Mⁿ⁺) through two donor atoms: the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the nitroso group.[2][3] This coordination results in the formation of a highly stable five-membered chelate ring. The formation of this ring structure is entropically favorable and is the primary source of the high stability of the resulting metal complexes. The deep color of these complexes arises from charge transfer transitions within the delocalized bonding of the chelate ring.[1]
Caption: Logical flow of the chelation process.
Coordination Chemistry and Stoichiometry
1-Nitroso-2-naphthol forms stable chelates with a vast range of metal ions, including transition metals (e.g., Co, Fe, Ni, Cu, Zn), alkaline earth metals, and rare earth metals.[4] The stoichiometry of the resulting complex is dependent on the oxidation state and coordination number of the central metal ion. For many divalent and trivalent metal ions, such as Co(III) and Fe(III), the formation of a 1:3 (Metal:Ligand) complex is common, leading to a neutral or anionic species with an octahedral geometry.[2][5]
Notably, in the case of cobalt, 1-nitroso-2-naphthol acts as an oxidizing agent, converting Co(II) to Co(III) before precipitating the highly stable tris-chelate, Co(C₁₀H₆NO₂)₃.[5] This reaction is highly specific and is a classical method for the gravimetric determination of cobalt.
Quantitative Analysis of Chelation
The stability and formation of 1-nitroso-2-naphthol metal complexes can be quantified using various analytical techniques, primarily through spectroscopic and potentiometric methods.
Stability Constants
The stability of a metal complex is quantified by its formation constant (K) or stability constant (β). While comprehensive tabulated data for 1-nitroso-2-naphthol with a wide range of metals is sparse in the literature, the constants are known to be very high, indicating thermodynamically stable products. For instance, the related isomer 2-nitroso-1-naphthol forms an Fe(II) complex with a stability constant (K) of 7.5 x 10¹³ M⁻³, underscoring the exceptional stability of this class of chelates. These constants are typically determined experimentally via potentiometric titration.
Spectroscopic Evidence of Chelation
FTIR and UV-Visible spectroscopy are powerful tools to confirm and quantify the formation of metal chelates.
4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
The coordination of 1-nitroso-2-naphthol to a metal ion induces characteristic shifts in the vibrational frequencies of its functional groups. The most significant changes are the lowering of the stretching frequencies (wavenumbers) for the C-O (phenolic) and N=O (nitroso) bonds, providing direct evidence of their involvement in chelation.[3]
| Vibrational Mode | Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Typical Wavenumber (Metal Complex, cm⁻¹) | Interpretation |
| ν(C-O) | Phenolic C-O | ~1175 | 1103 - 1109 | Shift to lower frequency indicates coordination via Oxygen.[3] |
| ν(N=O) | Nitroso N=O | ~1640 | 1594 - 1608 | Shift to lower frequency indicates coordination via Nitrogen.[3] |
| ν(M-O) | Metal-Oxygen Bond | - | 463 - 533 | Appearance of new band confirms M-O bond formation.[3] |
| ν(M-N) | Metal-Nitrogen Bond | - | 522 - 673 | Appearance of new band confirms M-N bond formation.[3] |
4.2.2 UV-Visible (UV-Vis) Spectroscopy
1-Nitroso-2-naphthol and its metal complexes are chromophoric, exhibiting strong absorption in the UV-Visible region. The free ligand typically shows an absorption maximum (λmax) around 370-385 nm.[5] Upon complexation, a significant bathochromic (red) shift is observed, with the appearance of a new absorption band at a longer wavelength, often in the 415-440 nm range for cobalt and iron complexes.[5] This new band is attributed to a ligand-to-metal charge transfer (LMCT) transition and is responsible for the intense color of the complexes.
| Compound / Complex | Typical λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| 1-Nitroso-2-naphthol (Ligand) | 377 | - | n→π* (Ligand)[5] |
| Co(II/III)-[NNPh]₃ Complex | 436 | 2.05 x 10⁴ | Ligand-to-Metal Charge Transfer (LMCT)[5] |
| Fe(III)-[NNPh]₃ Complex | 446 | 1.69 x 10⁴ | Ligand-to-Metal Charge Transfer (LMCT) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of a representative metal complex of 1-nitroso-2-naphthol.
Synthesis of a Tris(1-nitroso-2-naphtholato)cobalt(III) Complex
This protocol describes the synthesis of the Co(III) complex, a classic application demonstrating the ligand's chelating and oxidative properties.[5]
Materials:
-
1-Nitroso-2-naphthol (C₁₀H₇NO₂)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (95%)
-
Sodium acetate
-
Deionized water
-
Beakers, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel)
Procedure:
-
Prepare Ligand Solution: Dissolve 1.0 g of 1-nitroso-2-naphthol in 50 mL of 95% ethanol with gentle warming and stirring.
-
Prepare Metal Salt Solution: Dissolve 0.45 g of CoCl₂·6H₂O in 25 mL of deionized water. Add 0.5 g of sodium acetate to buffer the solution.
-
Complexation: While stirring vigorously, slowly add the cobalt(II) solution to the warm ligand solution. A dark, reddish-brown precipitate should form immediately.
-
Digestion: Gently heat the mixture and maintain it at approximately 80°C for 30 minutes with continuous stirring to ensure complete reaction and improve the crystallinity of the precipitate.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid precipitate sequentially with 50 mL of warm deionized water, followed by 20 mL of cold 20% ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in an oven at 80-100°C to a constant weight.
Characterization by FTIR Spectroscopy
Procedure:
-
Sample Preparation: Prepare a KBr pellet for both the pure 1-nitroso-2-naphthol ligand and the synthesized cobalt complex. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Record the infrared spectrum of the sample, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex to that of the free ligand. Specifically, identify the positions of the ν(C-O) and ν(N=O) bands and note their shift to lower wavenumbers in the complex. Identify new bands in the far-IR region (below 700 cm⁻¹) corresponding to ν(M-O) and ν(M-N) bonds.
General Experimental Workflow
The overall process from synthesis to characterization follows a logical progression to ensure the identity and purity of the final product.
References
- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
Spectroscopic Characterization of 1-Nitro-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Nitro-2-naphthol, a key chemical intermediate in various synthetic pathways. The document focuses on the infrared (IR) and nuclear magnetic resonance (NMR) data crucial for the structural elucidation and quality control of this compound. Detailed experimental protocols and data interpretation are presented to assist researchers in their analytical endeavors.
Introduction
This compound (C₁₀H₇NO₃) is a substituted naphthalene derivative with significant applications in the synthesis of dyes, pigments, and pharmaceuticals. Accurate and thorough characterization of this compound is paramount to ensure the integrity and success of subsequent research and development activities. Spectroscopic techniques, particularly IR and NMR, provide the foundational data for confirming its molecular structure and purity. This guide summarizes the key spectroscopic data and outlines the methodologies for their acquisition.
Spectroscopic Data
The following sections present the key IR and NMR spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds. The data presented here is typically obtained from a sample prepared as a potassium bromide (KBr) pellet.[1]
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds | Interpretation for this compound |
| O-H Stretch | 3200-3600 (broad) | A broad absorption in this region is indicative of the hydroxyl group, likely involved in intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | Sharp absorptions in this region confirm the presence of the naphthalene ring system. |
| Asymmetric NO₂ Stretch | 1500-1560 | A strong absorption band in this range is characteristic of the asymmetric stretching of the nitro group. |
| Symmetric NO₂ Stretch | 1335-1385 | A strong absorption band in this range corresponds to the symmetric stretching of the nitro group. |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands in this region are due to the skeletal vibrations of the aromatic rings. |
| C-O Stretch | 1200-1300 | Absorption in this region can be attributed to the stretching of the C-O bond of the phenolic hydroxyl group. |
| Out-of-plane C-H Bend | 700-900 | The pattern of absorptions in this region can provide information about the substitution pattern of the naphthalene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. The data is typically acquired in a deuterated solvent, such as deuterated chloroform (CDCl₃).[1]
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the hydroxyl proton. The exact chemical shifts and coupling patterns are crucial for assigning the protons to their specific positions on the naphthalene ring.
| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Interpretation |
| Ar-H | 7.0 - 8.5 | Doublet, Triplet, Multiplet | Signals in this region correspond to the six protons on the naphthalene ring system. The specific splitting patterns arise from spin-spin coupling with neighboring protons. |
| -OH | Variable (often broad) | Singlet | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet. |
Note: Specific chemical shift values and coupling constants for this compound can be found in spectral databases such as SpectraBase.[1]
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached groups and the overall electronic structure.
| Carbon | Typical Chemical Shift Range (ppm) | Interpretation |
| C-NO₂ | 140 - 150 | The carbon atom directly attached to the electron-withdrawing nitro group is expected to be significantly deshielded and appear at a downfield chemical shift. |
| C-OH | 150 - 160 | The carbon atom bearing the hydroxyl group is also deshielded and appears at a downfield chemical shift. |
| Aromatic C-H | 110 - 135 | The protonated carbons of the naphthalene ring system resonate in this region. |
| Aromatic Quaternary C | 120 - 140 | The non-protonated carbons of the naphthalene ring (at the ring junctions and points of substitution) appear in this region. |
Note: For detailed peak assignments of this compound, accessing spectral databases is recommended.[1]
Experimental Protocols
The following sections provide generalized experimental protocols for acquiring IR and NMR spectra of solid samples like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of this compound and finely grind it in an agate mortar and pestle.
-
Add a small amount of dry, spectroscopic grade potassium bromide (KBr) to the ground sample (typically a sample to KBr ratio of 1:100).
-
Mix the sample and KBr intimately by further grinding.
-
Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment of the FTIR spectrometer.
-
Place the KBr pellet containing the sample in the sample holder of the spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its carbon-hydrogen framework.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Set the appropriate acquisition parameters, which will typically involve a larger spectral width and may require a greater number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Reference the spectrum to the solvent signal or TMS.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
Tautomeric Forms of 1-Nitro-2-naphthol in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-2-naphthol, a key intermediate in the synthesis of various dyes and a potential pharmacophore, exhibits nitro-aci-nitro tautomerism in solution. This phenomenon involves the reversible interconversion between the phenolic nitro form and the quinonoid aci-nitro (or nitronic acid) form. The position of this equilibrium is highly dependent on the solvent environment, with solvent polarity playing a crucial role in the relative stability of the tautomers. Understanding and quantifying this tautomeric behavior is critical for predicting the compound's reactivity, spectroscopic properties, and biological activity. This guide provides a comprehensive overview of the tautomeric forms of this compound in solution, drawing upon established principles of tautomerism and analogous molecular systems due to the limited direct experimental data on this specific compound. It details the theoretical basis of the tautomerism, the expected influence of solvents, and the experimental protocols for its investigation.
Introduction to Tautomerism in this compound
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in a dynamic equilibrium and are readily interconvertible. In the case of this compound, the principal tautomeric equilibrium is between the This compound form (phenol-nitro) and the 1,2-naphthoquinone-1-nitronic acid form (quinone-aci-nitro).
The phenol-nitro form is an aromatic alcohol, while the quinone-aci-nitro form has a quinonoid ring structure and a nitronic acid group. The interconversion involves the migration of a proton from the hydroxyl group to one of the oxygen atoms of the nitro group, accompanied by a rearrangement of the double bonds in the naphthalene ring system.
The Tautomeric Equilibrium
The equilibrium between the two tautomeric forms can be represented as follows:
Health and Safety Considerations for Handling 1-Nitro-2-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines before handling any chemical.
Introduction
1-Nitro-2-naphthol (CAS No: 550-60-7; Molecular Formula: C₁₀H₇NO₃) is a nitroaromatic compound used in chemical synthesis and research.[1] As with many nitroaromatic compounds, its handling requires stringent safety protocols due to its potential health hazards. This guide provides an in-depth overview of the health and safety considerations, toxicological profile, and recommended handling procedures for this compound to ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Physicochemical and Toxicological Properties
| Property | Value | Reference |
| Physical State | Solid | |
| Appearance | Yellow needles or platelets | |
| Molecular Weight | 189.17 g/mol | [1] |
| Melting Point | 103 °C | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, glacial acetic acid | |
| Acute Oral Toxicity | No specific LD50 data available. Harmful if swallowed. | [2][3] |
| Dermal Toxicity | No specific LD50 data available. | |
| Inhalation Toxicity | No specific LC50 data available. May cause respiratory irritation. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Mutagenicity | Positive in Salmonella typhimurium (Ames test). |
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the safety of chemical substances. Below are generalized methodologies for key toxicological endpoints relevant to this compound.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
Methodology:
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[4][5][6]
-
Scoring: The severity of the skin reactions is graded according to a standardized scoring system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This assay evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Test System: Healthy, adult albino rabbits are the standard model.
-
Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[7][8]
-
Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[9][10][11]
-
Scoring: The ocular lesions are scored based on a standardized system to determine the level of irritation.
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
This in vitro test is widely used to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[12]
-
Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[13] The S9 mix, derived from rat liver homogenate, simulates mammalian metabolism.
-
Incubation: The bacteria are then plated on a minimal agar medium lacking histidine.
-
Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted, and a dose-related increase in revertants compared to the control indicates a mutagenic effect.[14][15]
Potential Toxicity Signaling Pathway
The toxicity of many nitroaromatic compounds is linked to their metabolic activation, leading to the generation of reactive intermediates and oxidative stress. While a specific pathway for this compound is not fully elucidated, a general pathway for nitroaromatic compounds is illustrated below.
Figure 1: Generalized metabolic activation and toxicity pathway for nitroaromatic compounds.
This pathway highlights the reduction of the nitro group to form reactive intermediates that can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.[16] Additionally, redox cycling of intermediates can generate reactive oxygen species (ROS), inducing oxidative stress.[17]
Safe Handling and Emergency Procedures
Adherence to strict safety protocols is paramount when working with this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to minimize exposure.
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[18] |
| Skin Protection | A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[19] |
| Respiratory Protection | Generally not required when working in a fume hood. If handling outside of a hood, a NIOSH-approved respirator with appropriate cartridges should be used.[20] |
| Footwear | Closed-toe shoes. |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][21]
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[2]
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][21]
Logical Workflow for Safe Handling
The following diagram outlines a logical workflow for safely handling this compound in a research setting.
Figure 2: A logical workflow for the safe handling of this compound.
Conclusion
This compound presents moderate health hazards, primarily as a skin, eye, and respiratory irritant, with potential for mutagenicity. A thorough understanding of its toxicological profile, coupled with strict adherence to safe handling procedures, engineering controls, and the use of appropriate personal protective equipment, is essential for minimizing risk in a research environment. All laboratory personnel should be trained on these procedures and be familiar with emergency response actions before working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lobachemie.com [lobachemie.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. oecd.org [oecd.org]
- 5. nucro-technics.com [nucro-technics.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. flashpointsrl.com [flashpointsrl.com]
- 12. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. re-place.be [re-place.be]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 19. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 20. hazmatschool.com [hazmatschool.com]
- 21. durhamtech.edu [durhamtech.edu]
The Historical Evolution of 1-Nitroso-2-naphthol as a Pioneering Analytical Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitroso-2-naphthol (C₁₀H₇NO₂) is an organic compound that has played a significant role in the historical development of analytical chemistry. First synthesized in the 19th century, its ability to form intensely colored and often insoluble complexes with various metal ions quickly established it as a valuable reagent for both qualitative and quantitative analysis. This technical guide provides a comprehensive overview of the historical development of 1-nitroso-2-naphthol as an analytical reagent, with a particular focus on its application in the determination of cobalt and iron. The guide details its synthesis, the evolution of analytical methodologies, and presents key quantitative data and experimental protocols.
Early History and Synthesis
The journey of 1-nitroso-2-naphthol as an analytical tool began with its synthesis, a relatively straightforward nitrosation of 2-naphthol. The reaction involves treating 2-naphthol with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[1]
One of the earliest documented methods for its preparation for analytical purposes dates back to the early 20th century. A procedure detailed in "Systematic Organic Chemistry" by Cumming in 1937 provides a clear protocol for its synthesis.
Experimental Protocol: Synthesis of 1-Nitroso-2-naphthol (Cumming, 1937)
Materials:
-
2-naphthol: 10 g
-
Sodium hydroxide: 2.8 g
-
Sodium nitrite: 5 g
-
10% Sulphuric acid: 140 ml
-
Water
-
Ice
Procedure:
-
Dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water.
-
Dilute the solution to 200 ml with water.
-
Carefully add a solution of 5 g of sodium nitrite in a small amount of water.
-
Cool the mixture by adding 100 g of ice.
-
Slowly add 140 ml of 10% sulphuric acid with constant stirring, ensuring the temperature is maintained below 5°C.
-
A pale yellow precipitate of 1-nitroso-2-naphthol will form.
-
Allow the mixture to stand for 2 hours.
-
Filter the precipitate and wash it with water until the washings are only slightly acidic.
The following diagram illustrates the synthesis workflow:
Caption: Workflow for the synthesis of 1-Nitroso-2-naphthol.
Application in Qualitative and Quantitative Analysis
The utility of 1-nitroso-2-naphthol as an analytical reagent stems from its ability to form stable, colored chelate complexes with a range of metal ions, including cobalt, iron, copper, and palladium.[2] The formation of these complexes provided a basis for both identifying the presence of these metals (qualitative analysis) and determining their concentration (quantitative analysis).
The Landmark Discovery for Cobalt Determination
A pivotal moment in the history of this reagent was its application for the determination of cobalt. In 1885, Ilinsky and von Knorre first reported that 1-nitroso-2-naphthol could be used to precipitate cobalt from acidic solutions, effectively separating it from nickel, a common interference in cobalt analysis. This discovery was a significant advancement in the analytical chemistry of cobalt.
The reaction between cobalt(II) and 1-nitroso-2-naphthol is noteworthy. The reagent not only complexes with the cobalt but also oxidizes it from the +2 to the +3 oxidation state, forming a stable tris(1-nitroso-2-naphtholato)cobalt(III) complex.[3] This reddish-brown precipitate is insoluble in water and dilute acids.
The logical relationship of this reaction can be visualized as follows:
Caption: Logical flow of the cobalt(II) reaction with 1-nitroso-2-naphthol.
Evolution of Analytical Methodologies
The analytical applications of 1-nitroso-2-naphthol have evolved significantly over time, from simple gravimetric methods to more sophisticated spectrophotometric and chromatographic techniques.
Gravimetric Analysis
Historically, the determination of cobalt using 1-nitroso-2-naphthol was primarily a gravimetric method. The precipitated cobalt complex, however, was found to have a variable composition, making direct weighing unreliable.[3] To overcome this, the precipitate was typically ignited to a stable oxide, such as Co₃O₄ or CoSO₄, which was then weighed.[4]
Experimental Protocol: Gravimetric Determination of Cobalt (General Principles)
-
Sample Preparation: The sample containing cobalt is dissolved in a suitable acid.
-
pH Adjustment: The solution is made acidic, typically with hydrochloric or acetic acid.
-
Precipitation: A solution of 1-nitroso-2-naphthol in ethanol or acetic acid is added in excess to the hot solution.
-
Digestion: The precipitate is digested on a steam bath to ensure complete precipitation and to coagulate the particles.
-
Filtration and Washing: The precipitate is filtered and washed with hot dilute acid and then with hot water to remove excess reagent and other impurities.
-
Ignition: The precipitate is ignited in a crucible at a high temperature to convert it to a stable oxide (e.g., Co₃O₄).
-
Weighing: The crucible is cooled in a desiccator and weighed. The amount of cobalt is calculated from the weight of the oxide.
Spectrophotometric Analysis
The intense color of the metal complexes of 1-nitroso-2-naphthol paved the way for the development of spectrophotometric methods. These methods offered greater sensitivity and speed compared to the classical gravimetric techniques. The colored complex is typically extracted into an organic solvent, and its absorbance is measured at a specific wavelength.
More recent developments have utilized micellar media, such as sodium dodecyl sulphate (SDS), to solubilize the metal-1-nitroso-2-naphthol complex in an aqueous solution, eliminating the need for solvent extraction.[5][6] This approach enhances sensitivity and reduces the use of toxic organic solvents.
Experimental Protocol: Spectrophotometric Determination of Cobalt in a Micellar Medium
-
Sample Preparation: An aliquot of the sample solution containing cobalt is taken.
-
Reagent Addition: A solution of 1-nitroso-2-naphthol and a surfactant (e.g., 1.0% SDS) are added.[5]
-
pH Adjustment: The pH of the solution is adjusted to the optimal range for complex formation.
-
Complex Formation: The solution is allowed to stand for a specific time to ensure complete complex formation.
-
Spectrophotometric Measurement: The absorbance of the green-colored cobalt complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 436.2 nm.[5][6]
-
Quantification: The concentration of cobalt is determined by comparing the absorbance to a calibration curve prepared from standard cobalt solutions.
The following diagram outlines a general workflow for the spectrophotometric determination of a metal ion using 1-nitroso-2-naphthol.
Caption: General workflow for spectrophotometric metal analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical application of 1-nitroso-2-naphthol and its derivatives in the determination of cobalt and iron.
Table 1: Spectrophotometric Determination of Cobalt with 1-Nitroso-2-naphthol
| Parameter | Value | Reference |
| Wavelength (λmax) | 436.2 nm | [5][6] |
| Molar Absorptivity (ε) | 2.05 x 10⁴ L mol⁻¹ cm⁻¹ | [5][6] |
| Sandell's Sensitivity | 3.49 ng cm⁻² | [5][6] |
| Linear Range | 0.12 - 4.0 µg/mL | [5][6] |
| Stoichiometry (Co:Reagent) | 1:3 | [5][6] |
| Optimal pH | 7.0 - 8.5 | [3] |
Table 2: Spectrophotometric Determination of Iron(III) with 1-Nitroso-2-naphthol
| Parameter | Value | Reference |
| Wavelength (λmax) | 446 nm | [7] |
| Molar Absorptivity (ε) | 1.69 x 10⁴ L mol⁻¹ cm⁻¹ | [7] |
| Sandell's Sensitivity | 7.9 ng cm⁻² | [7] |
| Linear Range | 1.7 - 120 ng/mL | [7] |
| Optimal pH | 1.0 | [7] |
Table 3: Preconcentration and Determination of Iron using a Derivative of 1-Nitroso-2-naphthol
| Parameter | Value | Reference |
| Reagent | Disodium 1-nitroso-2-naphthol-3,6-disulphonate (Nitroso-R salt) | [8] |
| Optimal pH for Retention | 3.5 - 7.5 | [8] |
| Detection Limit | 0.0196 µg/mL | [8] |
| Linear Range | 0.5 - 20 µg in 5 mL | [8] |
Interferences
A significant challenge in the use of 1-nitroso-2-naphthol is its lack of complete selectivity. Several metal ions can form colored complexes and interfere with the determination of the target analyte. For instance, in the determination of iron(III), copper(II), cobalt(II), and nickel(II) can interfere.[7] Similarly, when determining cobalt, ions like iron(III) and copper(II) can pose a problem.[3]
Historically, various strategies have been employed to mitigate these interferences, including pH control, the use of masking agents (like EDTA), and separation techniques.[3][7]
Conclusion
The historical development of 1-nitroso-2-naphthol as an analytical reagent showcases the evolution of analytical chemistry itself. From its early use in gravimetric analysis, which was a cornerstone of quantitative chemistry, to its adaptation for more sensitive and rapid spectrophotometric methods, this reagent has been instrumental in the determination of several important metal ions. While newer, more selective, and more sensitive reagents and instrumental techniques have been developed, the story of 1-nitroso-2-naphthol remains a testament to the ingenuity of early analytical chemists and provides a valuable case study in the principles of chemical analysis. Its legacy continues in various applications, and its study offers important insights for researchers and professionals in the fields of chemistry and drug development.
References
- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. lacc-terryb.com [lacc-terryb.com]
- 6. tsijournals.com [tsijournals.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Column chromatographic pre-concentration of iron(III) in alloys and biological samples with 1-nitroso-2-naphthol-3,6-disulphonate and benzyldimethyltetradecylammonium-perchlorate adsorbent supported on naphthalene using atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reaction mechanisms involving 1-Nitro-2-naphthol
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 1-Nitro-2-naphthol
Introduction
This compound is an important organic compound featuring a naphthalene core functionalized with both a hydroxyl (-OH) group and a nitro (-NO₂) group. Its chemical structure, with the molecular formula C₁₀H₇NO₃, consists of a nitro group at the C1 position and a hydroxyl group at the C2 position of the naphthalene ring.[1][2][3] This arrangement of a strongly electron-donating group (hydroxyl) and a strongly electron-withdrawing group (nitro) on adjacent carbons creates a unique electronic environment that dictates its reactivity. This guide provides a detailed exploration of the synthesis, core reaction mechanisms, and experimental protocols relevant to this compound, tailored for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₃ | [1][2][3] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| Appearance | Yellow needles or platelets | [2] |
| Melting Point | 103-104 °C | [2][4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, glacial acetic acid, and alkali hydroxide solutions. | [2] |
| pKa | 6.30 ± 0.50 (Predicted) | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| FTIR (KBr Wafer) | Data available from Aldrich Chemical Company, Inc. | [1] |
| ¹H NMR (CDCl₃) | Data available from Varian A-60 instrument. | [1][5] |
| ¹³C NMR | Spectrum available. | [6] |
| Raman | Spectrum available. | [6] |
| Mass Spec (GC) | Multiple spectra available. | [6] |
Synthesis of this compound
This compound can be prepared through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
-
Nitration of 2-Naphthol Derivatives : Direct nitration of 2-naphthol can lead to a mixture of products. Therefore, nitration is often performed on protected or substituted 2-naphthol derivatives, such as β-naphthyl ethyl ether or 1-bromo-2-naphthol, followed by subsequent steps to yield the desired product.[4] A modern method involves the use of tert-butyl nitrite as a nitrating agent for 2-naphthol derivatives at room temperature.[7]
-
Oxidation of 1-Nitroso-2-naphthol : The corresponding nitroso compound, 1-nitroso-2-naphthol, can be oxidized to afford this compound.[4]
-
Hydrolysis of 1-Nitro-2-acetylaminonaphthalene : A reliable and high-yield method involves the alkaline hydrolysis of 1-nitro-2-acetylaminonaphthalene.[4][8] This method is well-documented and provides a clean product.
Below is a diagram illustrating the workflow for the hydrolysis method and a detailed experimental protocol based on the procedure from Organic Syntheses.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of 1-Nitro-2-acetylaminonaphthalene
This procedure is adapted from a well-established method published in Organic Syntheses.[4]
Materials:
-
1-Nitro-2-acetylaminonaphthalene: 100 g (0.435 mole)
-
Sodium hydroxide: 112 g (2.8 moles)
-
Water: 2.7 L (for initial solution) + 1 L (for dissolving salt)
-
Glacial acetic acid: 500 cc
-
Methyl alcohol: 500 cc
-
Concentrated hydrochloric acid: 5 cc
Procedure:
-
A mixture of 100 g of 1-nitro-2-acetylaminonaphthalene and a solution of 112 g of sodium hydroxide in 2.7 L of water is placed in a 3-L round-bottomed flask fitted with a reflux condenser.
-
The mixture is boiled for 6-7 hours, or until the evolution of ammonia gas ceases. The solution will turn a deep red color.
-
To dissolve the suspended crystals of sodium nitronaphthoxide, 1 L of hot water is added.
-
The solution is filtered while hot to remove a small amount of insoluble material. The residue is washed with hot water until the washings are colorless.
-
The combined filtrate and washings are acidified by adding 500 cc of glacial acetic acid. This compound precipitates as fine, bright yellow crystals.
-
The crystals are collected on a Büchner funnel, washed thoroughly with water, and dried. The yield of the crude product is typically 76-81 g (92-98% of the theoretical amount).
-
For purification, the crude product is recrystallized from 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid.
-
The first crop of crystals (approx. 60 g) melts at 103–104°C. Concentrating the mother liquor yields a second crop (12–13 g). The total yield of recrystallized product is 72–73 g (88–89%).
Fundamental Reaction Mechanisms
The reactivity of this compound is governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group.
Acidity and Reactions of the Phenolic Hydroxyl Group
The hydroxyl group imparts weak acidity to the molecule, characteristic of phenols.[9] In the presence of a base, it readily deprotonates to form the corresponding 1-nitro-2-naphthoxide anion. This anion is stabilized by resonance, with the negative charge delocalized over the aromatic system and the nitro group. The formation of the deep red sodium nitronaphthoxide salt during its synthesis is a clear indication of this acidic character.[4] This reactivity allows for classic phenol reactions, such as the formation of ethers and esters, although these are not as commonly cited as its other reactions.
Reactions of the Nitro Group: Nucleophilic Aromatic Substitution (S_NAr)
The nitro group is a powerful electron-withdrawing group that activates the naphthalene ring towards nucleophilic attack. Aromatic nitro compounds are known to react with nucleophiles, typically proceeding through an addition-elimination mechanism to form a stable intermediate known as a Meisenheimer complex.[10] In this compound, the positions ortho and para to the nitro group are activated. However, the presence of the hydroxyl group at the adjacent C2 position influences the regioselectivity of such attacks. Nucleophilic substitution of a group other than hydrogen (S_NAr-X) is a fundamental process in organic chemistry where the addition of the nucleophile is often the rate-limiting step.[10]
References
- 1. This compound | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 8. This compound [chembk.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol
Introduction
Cobalt is an essential trace element vital for various biological processes, including its role as a central component of vitamin B12.[1] However, exposure to high levels of cobalt can be toxic, leading to a range of health issues.[1] Therefore, the accurate and sensitive determination of cobalt concentrations in various samples, including environmental and pharmaceutical materials, is of significant importance. Spectrophotometry offers a rapid, cost-effective, and accessible analytical method for this purpose. 1-Nitroso-2-naphthol is a well-established chelating agent that reacts with cobalt(II) ions to form a stable, colored complex, which can be quantified using a spectrophotometer.[1][2] This application note provides a detailed protocol for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol, including a modern approach utilizing a micellar medium to enhance sensitivity and reduce the use of hazardous organic solvents.[1][2]
Principle
In this method, cobalt(II) ions react with 1-nitroso-2-naphthol in a slightly acidic medium (pH 5.0) to form a green-colored tris(1-nitroso-2-naphtholato) cobalt(III) complex.[1][2] The ligand, 1-nitroso-2-naphthol, facilitates the oxidation of Co(II) to Co(III) during the complexation. The reaction stoichiometry between cobalt and 1-nitroso-2-naphthol is 1:3.[1] The intensity of the color of the resulting complex is directly proportional to the concentration of cobalt in the sample and is measured spectrophotometrically at the wavelength of maximum absorbance (λmax), which is approximately 436.2 nm.[1] The use of an anionic surfactant, such as sodium dodecyl sulphate (SDS), creates a micellar medium that enhances the solubility of the complex, thereby increasing the sensitivity and molar absorptivity of the method while eliminating the need for traditional solvent extraction steps.[1][2]
Experimental Protocols
1. Preparation of Reagents
-
Standard Cobalt(II) Stock Solution (1000 µg/mL): Accurately weigh 4.93 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) and dissolve it in deionized water. Transfer the solution to a 1-liter volumetric flask and dilute to the mark with deionized water.[1]
-
Working Standard Cobalt(II) Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
-
1-Nitroso-2-naphthol (NNPh) Reagent Solution (1500 µg/mL): Dissolve 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% SDS solution and then dilute to 50 mL with the same SDS solution in a volumetric flask.[1]
-
Sodium Dodecyl Sulphate (SDS) Solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.[1]
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 5.0.
2. Instrumentation
-
A UV-Vis spectrophotometer with a 10-mm path length quartz cuvette is required for absorbance measurements.[1]
-
A pH meter for adjusting the pH of the solutions.[1]
3. Calibration Curve Procedure
-
Into a series of 10 mL volumetric flasks, add aliquots of the working standard cobalt(II) solutions to cover the concentration range of 0.12-4.0 µg/mL.[1]
-
To each flask, add 2.0 mL of the pH 5.0 buffer solution.[1]
-
Add 2.0 mL of the 1.0% SDS solution.[1]
-
Add an appropriate volume of the 1-nitroso-2-naphthol reagent solution (e.g., ensuring a molar excess).
-
Dilute the solutions to the 10 mL mark with deionized water and mix well.
-
Allow the solutions to stand for at least 5 minutes for complete color development. The complex is reported to be stable for up to 24 hours.[1]
-
Measure the absorbance of each standard solution at 436.2 nm against a reagent blank prepared in the same manner but without the cobalt standard.[1]
-
Plot a calibration curve of absorbance versus cobalt concentration.
4. Sample Analysis Procedure
-
Take a suitable aliquot of the sample solution (pre-treated if necessary to remove interferences) in a 10 mL volumetric flask.
-
Follow steps 2-7 of the calibration curve procedure.
-
Determine the concentration of cobalt in the sample from the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of cobalt using 1-nitroso-2-naphthol in a micellar medium.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 436.2 nm | [1] |
| Molar Absorptivity (ε) | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Sandell's Sensitivity | 3.49 ng cm⁻² | [1] |
| Linear Calibration Range | 0.12 - 4.0 µg/mL | [1] |
| Detection Limit | 0.12 µg/mL | [1] |
| Stoichiometry (Co:1-Nitroso-2-naphthol) | 1:3 | [1] |
| Optimal pH | 5.0 | [1] |
| Correlation Coefficient (r²) | 0.999 | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cobalt determination.
Chemical Reaction
References
Application Notes and Protocols for Trace Metal Analysis in Water Samples using 1-Nitroso-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of trace metal concentrations in water is of paramount importance for environmental monitoring, public health, and various industrial processes. Heavy metal contamination of water sources poses significant risks to ecosystems and human health. 1-Nitroso-2-naphthol has emerged as a versatile and effective chromogenic agent for the spectrophotometric determination of a range of trace metal ions. This reagent forms stable, colored complexes with various metal ions, allowing for their quantification at low concentrations.[1]
This document provides detailed protocols for two common methods employing 1-nitroso-2-naphthol for trace metal analysis in water samples: a direct spectrophotometric method using a micellar medium to enhance sensitivity and eliminate the need for hazardous organic solvents, and a solid-phase extraction (SPE) method for preconcentration of metals prior to analysis, enabling the determination of even lower concentrations.
Principle of Detection
1-Nitroso-2-naphthol (C₁₀H₇NO₂) is an organic compound that acts as a chelating agent, forming colored complexes with various metal ions. The reaction involves the formation of a coordination complex between the metal ion and the 1-nitroso-2-naphthol molecule, which acts as a ligand. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which can be quantified using spectrophotometry. The use of a micellar medium, such as Tween 80 or sodium dodecyl sulfate (SDS), can enhance the solubility of the metal complexes, thereby increasing the sensitivity and stability of the measurement.[2][3]
Quantitative Data Summary
The following tables summarize the key analytical parameters for the determination of various trace metals using 1-nitroso-2-naphthol.
Table 1: Spectrophotometric Determination in a Micellar Medium
| Metal Ion | Wavelength (λmax) | pH | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (µg/mL) |
| Iron (Fe³⁺) | Not Specified | 1 | 0.06 - 5.0 | 1.69 x 10⁴ | 0.0017 |
| Cobalt (Co²⁺) | 436.2 nm | 5 | 0.12 - 4.0 | 2.05 x 10⁴ | 0.016 |
| Nickel (Ni²⁺) | 471.6 nm | Not Specified | 0.25 - 4.0 | 1.02 x 10⁴ | 0.039 |
| Copper (Cu²⁺) | Not Specified | Not Specified | Not Specified | Not Specified | 0.023 |
| Cadmium (Cd²⁺) | 579.9 nm | Not Specified | 0.5 - 4.0 | 1.02 x 10⁴ | Not Specified |
Data sourced from multiple studies.[2][3][4][5][6]
Table 2: Solid-Phase Extraction followed by ICP-AES
| Metal Ion | Detection Limit (µg/L) |
| Copper (Cu²⁺) | 2.78 |
| Zinc (Zn²⁺) | 6.34 |
Data from a study using Dowex MWC-1 resin with immobilized 1-nitroso-2-naphthol.[7]
Experimental Protocols
Protocol 1: Direct Spectrophotometric Determination in a Micellar Medium
This protocol describes the direct determination of trace metals in water samples using 1-nitroso-2-naphthol in the presence of a surfactant to form a micellar solution.
1. Reagents and Materials:
-
Standard stock solutions (1000 µg/mL) of the metal ions of interest (Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺).
-
1-Nitroso-2-naphthol solution (e.g., 0.1% w/v in ethanol).
-
Surfactant solution (e.g., 1% w/v Sodium Dodecyl Sulfate - SDS, or Tween 80).
-
Buffer solutions for pH adjustment (e.g., acetate buffer for pH 5, HCl/KCl buffer for pH 1).
-
Deionized water.
-
Spectrophotometer.
-
pH meter.
-
Volumetric flasks and pipettes.
2. Preparation of Calibration Standards:
-
Prepare a series of working standard solutions by appropriate dilution of the stock solutions with deionized water to cover the desired linear range for each metal (see Table 1).
-
For each standard, place a known volume (e.g., 10 mL) into a 25 mL volumetric flask.
3. Sample Preparation:
-
Collect water samples in clean, acid-washed bottles.
-
Filter the samples through a 0.45 µm filter to remove any particulate matter.
-
If necessary, acidify the sample with nitric acid to prevent precipitation of metal hydroxides and store at 4°C.
-
Take a suitable aliquot of the filtered water sample and place it in a 25 mL volumetric flask.
4. Color Development and Measurement:
-
To each volumetric flask (standards and samples), add the appropriate buffer solution to adjust the pH to the optimal value for the target metal ion (see Table 1).
-
Add a specific volume of the 1-nitroso-2-naphthol solution (e.g., 1 mL of 0.1% solution).
-
Add a specific volume of the surfactant solution (e.g., 2 mL of 1% SDS).
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for each metal against a reagent blank. The reagent blank should contain all reagents except the metal ion.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Interference Management:
-
Interfering effects from other metal ions can be significant.[2]
-
Adjusting the pH can help to selectively determine certain metals.[2]
-
The use of masking agents such as ammonia or oxalate can be employed to eliminate interferences from specific ions.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Preconcentration
This protocol is suitable for the determination of ultra-trace levels of metals by preconcentrating them on a solid support modified with 1-nitroso-2-naphthol.
1. Reagents and Materials:
-
SPE cartridges or a column packed with a resin modified with 1-nitroso-2-naphthol (e.g., Dowex MWC-1 or Amberlite XAD-2 functionalized with the reagent).[7][8]
-
Standard stock solutions (1000 µg/mL) of the metal ions of interest.
-
Buffer solution for pH adjustment (e.g., phosphate buffer for pH 7).[7]
-
Eluent solution for desorbing the metal ions from the resin (e.g., 3 M HNO₃ in methanol).[7]
-
Deionized water.
-
ICP-AES or other suitable analytical instrument for final determination.
-
Peristaltic pump or vacuum manifold for passing solutions through the SPE column.
2. Column Preparation and Conditioning:
-
If preparing in the lab, immobilize 1-nitroso-2-naphthol onto a suitable resin following established procedures.
-
Pack the modified resin into an SPE column.
-
Condition the column by passing the buffer solution (e.g., phosphate buffer at pH 7.0) through it.[7]
3. Sample Preparation and Loading:
-
Collect and filter the water sample as described in Protocol 1.
-
Adjust the pH of a large volume of the water sample (e.g., 100 mL or more) to the optimal value for complex formation and retention on the resin (e.g., pH 7.0).[7]
-
Add the 1-nitroso-2-naphthol solution to the pH-adjusted sample to form the metal complexes.
-
Pass the sample solution through the conditioned SPE column at a controlled flow rate (e.g., 2.0 mL/min) to allow for the adsorption of the metal-1-nitroso-2-naphthol complexes onto the resin.[7]
4. Elution:
-
After loading the entire sample, wash the column with a small amount of deionized water to remove any unbound species.
-
Elute the retained metal complexes from the column by passing a small, precise volume of the eluent solution (e.g., 5-10 mL of 3 M HNO₃ in methanol) through the column.[7]
-
Collect the eluate in a clean volumetric flask.
5. Analysis:
-
Analyze the collected eluate for the concentration of the target metal ions using a sensitive analytical technique such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
Prepare calibration standards in the same eluent matrix for accurate quantification.
6. Calculation:
-
Calculate the preconcentration factor (PF) as the ratio of the initial sample volume to the final eluate volume.
-
Determine the original concentration of the metal in the water sample by dividing the measured concentration in the eluate by the preconcentration factor.
Visualized Workflows
Caption: Workflow for direct spectrophotometric analysis.
Caption: Workflow for SPE preconcentration and analysis.
References
- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. lacc-terryb.com [lacc-terryb.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Naphthol-Based Reagents for Colorimetric Assays
Introduction
This document provides detailed protocols for the preparation of 1-Nitro-2-naphthol. It is important to note that while the synthesis of this compound is well-documented, its application as a colorimetric reagent is not as prevalent as its analogue, 1-Nitroso-2-naphthol. 1-Nitroso-2-naphthol is a widely used chelating agent for the colorimetric determination of various metal ions, particularly cobalt, iron, nickel, and copper.[1][2] This document will first detail the synthesis of this compound and then provide comprehensive application notes for the more commonly used 1-Nitroso-2-naphthol in colorimetric assays to ensure practical utility for researchers.
Part 1: Preparation of this compound Reagent
This compound can be synthesized through the hydrolysis of 1-nitro-2-acetylaminonaphthalene.[3][4] This method provides a reliable pathway to obtain the target compound for research purposes.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[3]
1. Materials and Equipment:
-
1-nitro-2-acetylaminonaphthalene
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Methyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
3-L round-bottomed flask with a reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Stirring apparatus
2. Procedure:
- Hydrolysis: In a 3-L round-bottomed flask, combine 100 g (0.435 mole) of 1-nitro-2-acetylaminonaphthalene with a solution of 112 g (2.8 moles) of sodium hydroxide in 2.7 L of water.[3]
- Fit the flask with a reflux condenser and boil the mixture for 6 to 7 hours, or until ammonia is no longer evolved. The solution will turn a deep red color.[3][4]
- Dissolution & Filtration: Add 1 L of hot water to dissolve the suspended crystals of sodium 1-nitro-2-naphthoxide.[3] Filter the hot solution to remove any small amounts of insoluble material. Wash the residue with hot water until the washings are colorless.[3]
- Precipitation: Combine the filtrate and washings. While stirring, acidify the solution by adding 500 cc of glacial acetic acid. This compound will precipitate as fine, bright yellow crystals.[3]
- Isolation: Collect the crystals using a Büchner funnel, wash them thoroughly with water, and allow them to dry. The yield of crude product is typically 92-98%.[3]
- Purification (Recrystallization): For purification, dissolve the crude product in 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid. Heat the solution to dissolve the solid, then allow it to cool to form crystals. A second crop of crystals can be obtained by concentrating the mother liquor. The total yield of recrystallized this compound is approximately 88-89%, with a melting point of 103–104°C.[3]
3. Storage and Stability:
-
Store the purified this compound powder in a dry, well-ventilated place, sealed from moisture and direct sunlight.[5][6]
-
The reagent is stable under normal storage conditions.[5]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: 1-Nitroso-2-naphthol for Colorimetric Assays
1-Nitroso-2-naphthol is an excellent color-forming chelating agent that forms stable, colored complexes with several metal ions, making it highly suitable for colorimetric analysis.[1][2] It is particularly effective for the determination of cobalt, iron, copper, and nickel.[1] The reaction involves the formation of a metal-ligand complex that can be quantified using spectrophotometry.
Experimental Protocol: Preparation of 1-Nitroso-2-naphthol Reagent
This protocol describes the synthesis via the nitrosation of 2-naphthol.[7]
1. Materials and Equipment:
-
2-naphthol (β-naphthol)
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 10% solution
-
Distilled water
-
Ice bath
-
Beakers and graduated cylinders
-
Stirring apparatus
-
Filtration apparatus
2. Procedure:
- Dissolve 2-Naphthol: In a beaker, dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 mL of water. Dilute the solution to 200 mL with additional water.
- Add Nitrite: To this solution, carefully add a solution of 5 g of sodium nitrite dissolved in a small amount of water.
- Cooling: Cool the mixture by placing the beaker in an ice bath and adding 100 g of crushed ice directly to the mixture. The temperature should be maintained below 5°C.
- Nitrosation: While stirring constantly, slowly add 140 mL of 10% sulfuric acid. The 1-nitroso-2-naphthol will separate as a pale yellow precipitate.
- Incubation & Isolation: Allow the mixture to stand for 2 hours. Filter the precipitate and wash it with water until the washings are only slightly acidic.
- Storage: The resulting reagent should be stored in a cool, dark place. For assays, a solution is typically prepared in a suitable solvent like ethanol or in a micellar medium.[1][8]
Application Protocol: Colorimetric Determination of Metal Ions (e.g., Cobalt)
This general protocol outlines the use of 1-Nitroso-2-naphthol for the spectrophotometric determination of metal ions in a sample, enhanced by a micellar medium to solubilize the metal complexes.[1][2]
1. Reagents and Solutions:
-
1-Nitroso-2-naphthol Solution: Prepare a stock solution of the synthesized reagent in ethanol or a suitable solvent.
-
Metal Standard Solutions: Prepare standard solutions of the target metal ions (e.g., Co(II), Fe(III), Ni(II), Cu(II)) of known concentrations.
-
Buffer Solution: A suitable buffer to maintain the optimal pH for complex formation (e.g., acetate buffer).
-
Surfactant Solution: A solution of a non-ionic surfactant like Tween 80 to create a micellar medium.[1]
2. Procedure:
- Sample Preparation: Prepare the sample solution. If solid, dissolve in an appropriate solvent. If necessary, perform digestion to bring metal ions into solution.
- Complex Formation: In a series of volumetric flasks, add aliquots of the standard solutions or the unknown sample.
- Add the buffer solution to adjust the pH to the optimal value for the specific metal ion.
- Add the 1-Nitroso-2-naphthol solution, followed by the Tween 80 surfactant solution.[1]
- Dilute to the final volume with distilled water and mix thoroughly.
- Allow the reaction to proceed for a set amount of time to ensure complete color development.
- Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the specific metal complex against a reagent blank.[9]
- Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the metal ion in the unknown sample from this curve.
Data Presentation: Performance in Metal Ion Detection
The following table summarizes the quantitative performance of the 1-Nitroso-2-naphthol colorimetric assay in a Tween 80 micellar medium.[1][2]
| Analyte (Metal Ion) | Detection Limit (μg/mL) | Recovery Yield (%) |
| Iron (Fe³⁺) | 0.024 | 96 - 103 |
| Cobalt (Co²⁺) | 0.016 | 96 - 103 |
| Nickel (Ni²⁺) | 0.039 | 96 - 103 |
| Copper (Cu²⁺) | 0.023 | 96 - 103 |
| Data sourced from micellar colorimetric determination studies.[1][2] |
Visualization of Assay Workflow
Caption: Workflow for the colorimetric assay of metal ions.
References
- 1. Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound [chembk.com]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound CAS#: 550-60-7 [m.chemicalbook.com]
- 7. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 8. lobachemie.com [lobachemie.com]
- 9. sid.ir [sid.ir]
Application Notes and Protocols: Enhanced Spectrophotometric Analysis using 1-Nitroso-2-naphthol in a Micellar Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitroso-2-naphthol is a versatile organic compound that serves as an excellent chelating agent, forming colored complexes with various metal ions.[1][2] Traditionally, the application of 1-nitroso-2-naphthol in spectrophotometric analysis has been limited by the poor aqueous solubility of its metal complexes, necessitating tedious and hazardous liquid-liquid extraction steps into organic solvents.[1][2] The use of micellar media offers a simple, sensitive, and environmentally friendly alternative to these conventional methods.[2][3]
Surfactant molecules, at concentrations above their critical micelle concentration (CMC), self-assemble into micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell.[4] In aqueous solutions, these micelles can encapsulate the sparingly soluble metal-1-nitroso-2-naphthol complexes, leading to a significant enhancement in sensitivity and molar absorptivity.[2][3] This phenomenon is attributed to the solubilization of the complex in the micellar core, which provides a non-polar microenvironment that can alter the spectral properties of the chromophore and increase the stability of the complex.[4]
These application notes provide a detailed overview and experimental protocols for the use of 1-nitroso-2-naphthol in various micellar media for the quantitative determination of metal ions. The methodologies presented herein are characterized by their simplicity, rapidity, and enhanced analytical performance, making them suitable for a wide range of applications, including environmental monitoring, pharmaceutical analysis, and quality control of industrial samples.[1][5][6]
Quantitative Data Summary
The following tables summarize the key analytical parameters for the determination of various metal ions using 1-nitroso-2-naphthol in different micellar systems. This data is compiled from multiple research articles to provide a comparative overview of the method's performance.
| Analyte | Micellar Medium | Wavelength (λmax) | Linear Range | Molar Absorptivity (ε) | Detection Limit (LOD) | Reference |
| Cobalt (II) | 1.0% SDS | 436.2 nm | - | - | - | [3] |
| Cobalt (II) | Tween 80 | - | - | Higher than in Chloroform | 0.016 µg/mL | [1] |
| Cobalt (II) | Tween 40 | 444.5 nm | 1.7 - 120 ng/mL | 1.86 x 10⁴ L mol⁻¹ cm⁻¹ | 1.7 ng/mL | [5] |
| Iron (III) | Tween 80 | - | - | Higher than in Chloroform | 0.024 µg/mL | [1] |
| Iron (III) | Tween 40 | 446 nm | 1.7 - 120 ng/mL | 1.69 x 10⁴ L mol⁻¹ cm⁻¹ | 1.7 ng/mL | [7] |
| Nickel (II) | Tween 80 | - | - | - | 0.039 µg/mL | [1] |
| Copper (II) | Tween 80 | - | - | Lower than in Chloroform | 0.023 µg/mL | [1] |
| Cadmium (II) | 1.0% SDS | 579.9 nm | 0.5 - 4.0 µg/mL | 1.02 x 10⁴ L mol⁻¹ cm⁻¹ | - | [6] |
Experimental Protocols
Protocol 1: Determination of Cobalt (II) using 1-Nitroso-2-naphthol in Sodium Dodecyl Sulphate (SDS) Micellar Medium
This protocol is adapted from the method described for the spectrophotometric determination of Cobalt (II).[3]
1. Materials and Reagents:
-
1-Nitroso-2-naphthol (NNPh) solution (15000 ppm): Dissolve 75 mg of NNPh in a minimum volume of 1.0% SDS solution and make up to 50 mL.[3]
-
Sodium Dodecyl Sulphate (SDS) solution (1.0% w/v): Dissolve 1.0 g of SDS in 100 mL of deionized water.[3]
-
Cobalt (II) standard stock solution (1000 µg/mL): Dissolve 4.93 g of Cobalt (II) nitrate in 1 L of deionized water.[3]
-
Working standard solutions of Cobalt (II) can be prepared by appropriate dilution of the stock solution.
-
pH buffer solutions.
2. Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Cecil CE 9500 or equivalent) with 10-mm path length quartz cells.[3]
-
pH meter.
3. Procedure:
-
Into a series of 10 mL volumetric flasks, add increasing aliquots of the Cobalt (II) working standard solution.
-
Add a fixed volume of the 1-Nitroso-2-naphthol solution. The optimal concentration of NNPh should be determined, but a molar ratio of Co(II) to NNPh of 1:3 is suggested.[3]
-
Add a sufficient volume of 1.0% SDS solution to ensure the final concentration of SDS is above its critical micelle concentration.
-
Adjust the pH to the optimal value for complex formation (this needs to be determined experimentally, but a pH of 5 has been reported for Co(II) with Tween 40).[5]
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for the optimal time to ensure complete complex formation.
-
Measure the absorbance of the green-colored tris(1-nitroso-2-naphtholato)cobalt complex at the wavelength of maximum absorbance (λmax = 436.2 nm).[3]
-
Prepare a reagent blank using all the reagents except the Cobalt (II) standard and measure its absorbance.
-
Subtract the absorbance of the reagent blank from the absorbance of the standards.
-
Plot a calibration curve of absorbance versus the concentration of Cobalt (II).
-
Determine the concentration of Cobalt (II) in unknown samples by measuring their absorbance and interpolating from the calibration curve.
Protocol 2: Determination of Multiple Metal Ions (Fe, Co, Ni, Cu) using 1-Nitroso-2-naphthol in Tween 80 Micellar Medium
This protocol is a generalized procedure based on the study by Yun and Choi (2000).[1]
1. Materials and Reagents:
-
1-Nitroso-2-naphthol solution.
-
Tween 80 solution.
-
Standard stock solutions (1000 µg/mL) of Iron (III), Cobalt (II), Nickel (II), and Copper (II).
-
pH buffer solutions.
-
Masking agents such as ammonia or oxalate to overcome interferences.[1]
2. Instrumentation:
-
UV-Vis Spectrophotometer with 1-cm quartz cells.
-
pH meter.
3. Procedure:
-
Optimize the experimental conditions for each metal ion, including pH, the concentration of 1-nitroso-2-naphthol, and the concentration of Tween 80.
-
For the determination of a specific metal ion, transfer a known volume of the sample or standard solution into a volumetric flask.
-
Add the optimal amount of 1-nitroso-2-naphthol solution and Tween 80 solution.
-
Adjust the pH to the predetermined optimal value for the specific metal-ligand complex formation.
-
If necessary, add a suitable masking agent to eliminate interference from other metal ions.[1]
-
Dilute to the mark with deionized water, mix thoroughly, and allow for color development.
-
Measure the absorbance at the respective λmax for each metal complex.
-
Construct a calibration curve for each metal ion by plotting absorbance against concentration.
-
Quantify the metal ion concentration in the sample from its absorbance using the calibration curve.
Visualizations
Mechanism of Micellar Enhancement
The following diagram illustrates the proposed mechanism by which a micellar medium enhances the spectrophotometric signal of the metal-1-nitroso-2-naphthol complex.
Caption: Mechanism of micellar solubilization and signal enhancement.
Experimental Workflow
The diagram below outlines the general experimental workflow for the spectrophotometric determination of metal ions using 1-nitroso-2-naphthol in a micellar medium.
Caption: General experimental workflow for analysis.
References
- 1. Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lacc-terryb.com [lacc-terryb.com]
- 4. researchgate.net [researchgate.net]
- 5. DETERMINATION OF COBALT(II) WITH 1-NITROSO-2-NAPHTHOL IN MICELLAR MEDIUM BY FIRST DERIVATIVE SPECTROPHOTOMETRY | The Nucleus [thenucleuspak.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of a 1-Nitroso-2-naphthol Functionalized Chelating Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelating resins are invaluable tools in various scientific disciplines, including analytical chemistry, environmental remediation, and pharmaceutical development, primarily for their ability to selectively capture and concentrate metal ions. This document provides detailed protocols for the synthesis, characterization, and application of a chelating resin functionalized with 1-nitroso-2-naphthol.
It is important to note that while the user query specified "1-nitro-2-naphthol," the relevant and widely utilized functional group for chelation in this context is the ortho-nitroso-naphthol system. The adjacent nitroso (-N=O) and hydroxyl (-OH) groups on the naphthyl ring form a highly effective bidentate ligand, which readily forms stable chelate complexes with a variety of metal ions. In contrast, the nitro group (-NO2) in this compound does not possess the same chelating capability. Therefore, these application notes will focus on the synthesis and use of the more common and effective 1-nitroso-2-naphthol functionalized resin.
This resin is particularly effective for the preconcentration and separation of trace metal ions from aqueous solutions. Its high stability in both acidic and alkaline media makes it a robust material for various applications.
Synthesis Pathway of 1-Nitroso-2-naphthol Functionalized Chelating Resin
Application Note & Protocol: Flow Injection Analysis for Cobalt Detection using 1-Nitroso-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of cobalt (Co(II)) in aqueous samples using Flow Injection Analysis (FIA) with 1-Nitroso-2-naphthol as the chromogenic reagent.
Introduction
Cobalt is an essential trace element, playing a crucial role in various biological systems as a key component of vitamin B12.[1] However, elevated concentrations of cobalt can be toxic, leading to a range of health issues.[1] Therefore, the accurate and rapid determination of cobalt concentrations is of significant importance in environmental monitoring, clinical diagnostics, and pharmaceutical analysis.
Flow Injection Analysis (FIA) is a highly efficient automated analytical technique known for its high sample throughput, reproducibility, and minimal reagent consumption. This method is based on the reaction of cobalt(II) with 1-Nitroso-2-naphthol to form a stable, colored complex that can be quantified spectrophotometrically. In the presence of an oxidizing agent, Co(II) is oxidized to Co(III) and forms a tris(1-nitroso-2-naphtholato)cobalt(III) complex, which is green in color.[1][2]
Principle
A discrete volume of a sample solution containing cobalt(II) ions is injected into a continuously flowing carrier stream. This stream merges with a reagent stream containing 1-Nitroso-2-naphthol. The sample and reagent mix within a reaction coil, leading to the formation of the colored Co(III)-[1-Nitroso-2-naphthol]₃ complex. The product then passes through a flow-through spectrophotometer where the absorbance is measured at the wavelength of maximum absorption. The resulting peak height is proportional to the concentration of cobalt in the sample.
Quantitative Data Summary
The analytical performance of cobalt detection methods using 1-Nitroso-2-naphthol is summarized in the table below. These values are compiled from various spectrophotometric and FIA methods and provide a reference for the expected performance.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 415 - 436.2 nm | [1][3] |
| Linearity Range | 0.1 - 5.0 mg/L (ppm) | [3] |
| Molar Absorptivity | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Sandell's Sensitivity | 3.49 ng cm⁻² | [1] |
| Limit of Detection (LOD) | 0.03 mg/L (ppm) | [3] |
| Stoichiometric Ratio (Co:1-Nitroso-2-naphthol) | 1:3 | [1] |
| Sample Throughput (FIA with preconcentration) | 90 h⁻¹ | [4] |
| Relative Standard Deviation (RSD) | 0.89 - 5.39% | [3] |
Experimental Protocol
-
Cobalt(II) Stock Solution (1000 mg/L): Dissolve an appropriate amount of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water and dilute to the mark in a 100 mL volumetric flask. Working standards should be prepared daily by serial dilution of the stock solution.
-
1-Nitroso-2-naphthol Solution: Prepare a solution of 1-Nitroso-2-naphthol. For enhanced solubility and sensitivity, this can be prepared in a 1.0% sodium dodecyl sulphate (SDS) solution.[1]
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions to achieve a pH of 5.0.[1]
-
Carrier Solution: The buffer solution is typically used as the carrier stream.
-
Oxidizing Agent (Optional but Recommended): A dilute solution of hydrogen peroxide (H₂O₂) can be incorporated to ensure the complete oxidation of Co(II) to Co(III).[3]
-
Flow Injection Analyzer equipped with:
-
Peristaltic pump
-
Injection valve with a fixed volume sample loop
-
Reaction coil
-
Flow-through spectrophotometric detector
-
-
Data acquisition and processing software
-
Set up the FIA manifold as illustrated in the experimental workflow diagram below.
-
Set the spectrophotometer to the wavelength of maximum absorbance (approximately 415-436 nm).[1][3]
-
Pump the carrier and reagent solutions through the system until a stable baseline is obtained.
-
Prepare a series of cobalt standard solutions of known concentrations.
-
Inject the standard solutions into the FIA system, starting with the lowest concentration, and record the peak absorbance for each.
-
Construct a calibration curve by plotting the peak absorbance versus the cobalt concentration.
-
Inject the unknown sample solutions and record their peak absorbances.
-
Determine the concentration of cobalt in the samples by interpolating their absorbance values from the calibration curve.
Visualizations
Figure 1: Experimental workflow for the Flow Injection Analysis of cobalt.
Figure 2: Reaction pathway for the detection of cobalt with 1-Nitroso-2-naphthol.
References
Application of 1-Nitroso-2-naphthol in the Analysis of Alloy and Pharmaceutical Samples
Introduction
1-Nitroso-2-naphthol is a versatile organic compound that serves as a potent chelating agent, forming stable, colored complexes with various metal ions.[1][2][3][4] This property makes it an invaluable reagent in analytical chemistry, particularly for the spectrophotometric and gravimetric determination of metals in diverse matrices such as alloys and for the indirect analysis of certain pharmaceutical compounds.[5][6][7] Its applications range from quantifying cobalt in steel to determining diazepam in pharmaceutical formulations through ligand-exchange reactions.[1][8] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 1-nitroso-2-naphthol in these analytical contexts.
I. Analysis of Alloy Samples
1-Nitroso-2-naphthol is extensively used for the determination of transition metals like cobalt, iron, copper, and nickel in various alloys.[1] The reagent forms deeply colored complexes with these metal ions, which can be quantified using spectrophotometry.[2][5] The use of micellar media, such as Tween 80 or sodium dodecyl sulphate (SDS), can enhance the sensitivity and molar absorptivity of these methods, while also offering a more environmentally friendly alternative to traditional solvent extraction techniques.[4][6]
A prominent application of 1-nitroso-2-naphthol is in the spectrophotometric determination of cobalt.[6] Cobalt(II) reacts with 1-nitroso-2-naphthol to form a stable, green-colored tris(1-nitroso-2-naphtholato)cobalt(III) complex.[6][9] The intensity of the color is directly proportional to the concentration of cobalt in the sample.
Experimental Protocol: Spectrophotometric Determination of Cobalt in a Steel Alloy
This protocol is adapted from a method utilizing an anionic micellar medium to enhance sensitivity.[6]
1. Reagents and Instrumentation:
-
1-Nitroso-2-naphthol (NNPh) Solution (1500 µg/mL): Dissolve 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% Sodium Dodecyl Sulphate (SDS) solution and dilute to 50 mL with the same SDS solution.[6]
-
Cobalt(II) Standard Stock Solution (1000 µg/mL): Dissolve 4.93 g of cobalt(II) nitrate in deionized water and dilute to 1 L.[6]
-
1.0% SDS Solution: Dissolve 1.0 g of SDS in 100 mL of deionized water.[6]
-
Buffer Solution (pH ~5.5): Prepare an appropriate buffer solution (e.g., acetate buffer) to maintain the required pH.
-
UV-Vis Spectrophotometer: A scanning spectrophotometer capable of measurements in the visible range.[6]
2. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the steel alloy sample.
-
Dissolve the sample in a mixture of concentrated hydrochloric acid and nitric acid.
-
Heat the solution gently to aid dissolution and then evaporate to near dryness.
-
Add a small amount of deionized water and filter the solution to remove any insoluble residue.
-
Dilute the filtrate to a known volume (e.g., 100 mL) with deionized water.
3. Analytical Procedure:
-
Pipette an aliquot of the prepared sample solution into a 10 mL volumetric flask.
-
Add 1 mL of the 1.0% SDS solution.
-
Add an excess of the 1-nitroso-2-naphthol solution.
-
Adjust the pH of the solution to the optimal range for complex formation.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for a specified time to ensure complete color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 436.2 nm for the cobalt complex in SDS medium.[6]
-
Prepare a series of standard solutions of cobalt(II) and follow the same procedure to construct a calibration curve.
-
Determine the concentration of cobalt in the sample from the calibration curve.
For higher concentrations of cobalt, a gravimetric method can be employed. This method involves the precipitation of the cobalt complex with 1-nitroso-2-naphthol, followed by ignition to a stable oxide for weighing.[7][10]
Experimental Protocol: Gravimetric Determination of Cobalt
This protocol is based on a method that minimizes interference from other common alloy components.[7][10]
1. Reagents:
-
Precipitating Reagent: Prepare by heating alpha-nitroso-beta-naphthol (an isomer of 1-nitroso-2-naphthol) in a mixture of glacial acetic acid, hydrogen peroxide, and syrupy phosphoric acid.[7][10]
-
Hydrochloric Acid (HCl)
-
Nitric Acid (HNO₃)
2. Analytical Procedure:
-
Dissolve a known weight of the alloy sample in a suitable acid mixture (e.g., HCl and HNO₃).
-
Adjust the acidity of the solution.
-
Add the prepared precipitating reagent to the hot solution to precipitate the cobalt complex.
-
Allow the precipitate to digest and then cool.
-
Filter the precipitate through an ashless filter paper and wash with a suitable washing solution.
-
Transfer the filter paper containing the precipitate to a crucible.
-
Dry and then ignite the precipitate in a muffle furnace at a high temperature.
-
The cobalt complex is converted to cobalt(III) oxide (Co₃O₄).[10]
-
Cool the crucible in a desiccator and weigh.
-
From the weight of the Co₃O₄, calculate the percentage of cobalt in the alloy sample.
| Analyte | Method | Matrix | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (ng cm⁻²) | Detection Limit (µg/mL) | Reference |
| Cobalt(II) | Spectrophotometric (SDS) | Alloy, Pharmaceutical | 436.2 | 0.12 - 4.0 | 2.05 x 10⁴ | 3.49 | - | [6] |
| Iron(III) | Spectrophotometric (Tween 80) | Steel, Brass | - | - | - | - | 0.024 | [1] |
| Cobalt(II) | Spectrophotometric (Tween 80) | Steel, Brass | - | - | - | - | 0.016 | [1] |
| Nickel(II) | Spectrophotometric (Tween 80) | Steel, Brass | - | - | - | - | 0.039 | [1] |
| Copper(II) | Spectrophotometric (Tween 80) | Steel, Brass | - | - | - | - | 0.023 | [1] |
Workflow for Spectrophotometric Analysis of Cobalt in Steel
Caption: Workflow for the spectrophotometric determination of cobalt in a steel alloy sample.
Logical Relationship in Cobalt Complex Formation
Caption: Stoichiometric relationship of the cobalt(III)-tris(1-nitroso-2-naphthol) complex.
II. Analysis of Pharmaceutical Samples
The application of 1-nitroso-2-naphthol in pharmaceutical analysis is often indirect and relies on kinetic spectrophotometric methods. These methods can be based on ligand-exchange reactions, where the pharmaceutical analyte displaces the central metal ion from its complex with 1-nitroso-2-naphthol, leading to a measurable change in absorbance over time.
A method has been developed for the determination of diazepam (DZP) based on a ligand-exchange reaction with the cobalt(III)-1-nitroso-2-naphthol complex.[8] The reaction rate, followed by monitoring the change in absorbance at a specific wavelength, is proportional to the concentration of diazepam.
Experimental Protocol: Kinetic-Spectrophotometric Determination of Diazepam
This protocol is conceptualized based on the principles of ligand-exchange kinetic methods.[8]
1. Reagents and Instrumentation:
-
Cobalt(III)-1-nitroso-2-naphthol Complex Solution: Prepare a stock solution of the pre-formed complex in a suitable solvent system (e.g., ethanolic sodium hydroxide).
-
Diazepam Standard Stock Solution: Prepare a stock solution of diazepam in a suitable solvent.
-
Reaction Medium: Ethanolic sodium hydroxide solution.[8]
-
UV-Vis Spectrophotometer with Kinetic Measurement Capability: Equipped with a thermostatted cell holder.
2. Analytical Procedure:
-
Set the spectrophotometer to measure the absorbance at the desired wavelength (e.g., 425 nm) over a specific time interval.[8]
-
Pipette a known volume of the Cobalt(III)-1-nitroso-2-naphthol complex solution into the cuvette.
-
Add a specific volume of the ethanolic sodium hydroxide solution and allow the system to equilibrate at a constant temperature.
-
Initiate the reaction by injecting a known volume of the diazepam standard or sample solution into the cuvette.
-
Immediately start recording the change in absorbance as a function of time.
-
Determine the initial rate of the reaction (the slope of the absorbance-time curve at the beginning of the reaction).
-
Construct a calibration curve by plotting the initial reaction rate against the concentration of diazepam standards.
-
Determine the concentration of diazepam in the sample from the calibration curve.
Quantitative data for pharmaceutical analysis using 1-nitroso-2-naphthol is primarily kinetic. The key parameter is the linear relationship between the reaction rate and the analyte concentration.
| Analyte | Method | Principle | Measured Parameter | Wavelength (nm) | Reference |
| Diazepam | Kinetic-Spectrophotometric | Ligand-Exchange | Rate of change of absorbance | 425 | [8] |
| Ibuprofen | Kinetic-Spectrophotometric | Ligand Displacement | Rate of appearance of 1-nitroso-2-naphthol | - | [11] |
Workflow for Kinetic Analysis of Diazepam
Caption: Workflow for the kinetic-spectrophotometric determination of diazepam.
Conclusion
1-Nitroso-2-naphthol is a robust and effective reagent for the analysis of both alloy and pharmaceutical samples. Its ability to form stable, colored complexes with metals allows for sensitive and accurate spectrophotometric and gravimetric determinations in alloys. In pharmaceutical analysis, its role in ligand-exchange reactions opens up possibilities for kinetic methods of quantification. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to apply these analytical techniques.
References
- 1. Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. lacc-terryb.com [lacc-terryb.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt(III) 1-nitroso-2-naphtholate | C30H21CoN3O6 | CID 129773472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New gravimetric method for cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gravimetric Determination of Metals with 1-Nitroso-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the gravimetric determination of specific metals using 1-nitroso-2-naphthol as a precipitating agent. This reagent is particularly effective for the quantitative analysis of cobalt and has applications in the separation of other metal ions.
Introduction
1-Nitroso-2-naphthol (C₁₀H₇NO₂) is an organic reagent that forms stable, insoluble chelate complexes with several metal ions, making it a valuable tool in gravimetric analysis. The selectivity of the precipitation can often be controlled by adjusting the pH of the solution and by using masking agents to prevent the co-precipitation of interfering ions. This document outlines the theoretical basis, practical applications, and detailed experimental procedures for the use of 1-nitroso-2-naphthol in metallurgical analysis and quality control in various industries.
Principle of Gravimetric Analysis with 1-Nitroso-2-naphthol
The fundamental principle involves the reaction of a metal ion (Mⁿ⁺) in solution with 1-nitroso-2-naphthol to form a sparingly soluble precipitate. The precipitate is then filtered, washed, dried, and weighed. The mass of the metal in the original sample is calculated based on the stoichiometry of the precipitate.
The general reaction can be represented as: Mⁿ⁺ + n(C₁₀H₇NO₂) → M(C₁₀H₆NO₂)ₙ + nH⁺
In some cases, the precipitate is ignited to a stable metal oxide of known composition, which is then weighed. This is a common practice for cobalt, where the final weighing form is often tricobalt tetroxide (Co₃O₄).
Application 1: Gravimetric Determination of Cobalt
1-Nitroso-2-naphthol is a highly effective reagent for the gravimetric determination of cobalt. In solution, the reagent tends to oxidize cobalt(II) to cobalt(III), which then precipitates as a reddish-brown tris-complex, Co(C₁₀H₆NO₂)₃.[1] Due to the uncertain stoichiometry of the air-dried precipitate, the complex is typically ignited to Co₃O₄ for accurate quantification.[2]
Quantitative Data for Cobalt Determination
| Parameter | Value/Condition | Notes |
| Optimal pH Range | 4.5 - 7.0 | Quantitative precipitation occurs within this range.[3] |
| Precipitation Form | Cobalt(III)-1-nitroso-2-naphtholate | A reddish-brown chelate complex.[4] |
| Final Weighing Form | Co₃O₄ or CoSO₄ | Achieved by ignition of the precipitate.[2][3] Alternatively, the precipitate can be dried at 110°C to a constant weight.[4] |
| Interfering Ions | Iron(III), Palladium, Copper, Zirconium | These ions can co-precipitate from slightly acidic solutions.[4] |
| Masking Agents | Phosphoric Acid | Can be used to mask iron(III).[4] |
Experimental Protocol: Gravimetric Determination of Cobalt
This protocol is adapted from a modified method for cobalt estimation to minimize interferences.[1][4][5]
1. Reagent Preparation (Modified 1-Nitroso-2-naphthol Reagent):
-
Dissolve 2 g of 1-nitroso-2-naphthol in 50 mL of 1:1 glacial acetic acid by heating to approximately 80°C.[4]
-
To this solution, add 15 mL of 20 Vol hydrogen peroxide and 15 mL of syrupy phosphoric acid.[4]
-
Digest the mixture at 80°C for 25 minutes.[4]
-
Cool the solution, add 20 mL of ethanol, stir, and filter. This reagent should be freshly prepared before use.[4]
2. Sample Preparation:
-
Take a known volume of the sample solution containing cobalt (e.g., 20 mL) and dilute it to 30-40 mL with 5% HCl.[4]
3. Precipitation:
-
Heat the sample solution to 70°C.[4]
-
Slowly add 30 mL of the freshly prepared 1-nitroso-2-naphthol reagent to the hot sample solution with constant stirring.[4]
-
A reddish-brown precipitate of cobalt(III)-1-nitroso-2-naphtholate will form.
-
Stir the mixture well and allow it to stand for 10 minutes to ensure complete precipitation.[4]
4. Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch crucible or Whatman Grade 41 filter paper.[4]
-
Wash the precipitate first with 5% HCl, followed by distilled water until the washings are acid-free.[4]
5. Drying and Weighing:
-
Method A (Weighing the Complex):
-
Dry the crucible containing the precipitate in an oven at 110°C until a constant weight is achieved.[4]
-
The percentage of cobalt can be calculated using the molecular formula of the cobalt(III)-1-nitroso-2-naphtholate complex.
-
-
Method B (Weighing as Oxide):
-
If using filter paper, carefully transfer the paper and precipitate to a pre-weighed porcelain crucible.
-
Char the filter paper gently and then ignite the precipitate at 960-980°C to convert it to Co₃O₄.
-
Cool the crucible in a desiccator and weigh to a constant mass.
-
Calculate the percentage of cobalt based on the mass of Co₃O₄.
-
Application 2: Separation of Other Metals
While 1-nitroso-2-naphthol is primarily used for the gravimetric determination of cobalt, it also forms precipitates with other metals such as palladium, iron, and zirconium. However, for these metals, it is more commonly used for separation prior to other analytical techniques like spectrophotometry, rather than for direct gravimetric analysis.
Quantitative Data for Metal Separation
| Metal | pH for Precipitation | Notes |
| Palladium(II) | 1.5 - 3.5 | Forms a complex that can be extracted with toluene for spectrophotometric analysis.[3] |
| Iron(III) | ~1 | Forms a colored, water-insoluble complex.[5] |
| Copper(II) | 7.0 | Forms a stable 1:2 complex. |
| Zirconium(IV) | Acidic Solution | Can be precipitated, but this application is less common. |
General Protocol for Metal Separation
The following is a generalized workflow for the separation of interfering metal ions using 1-nitroso-2-naphthol.
1. pH Adjustment:
-
Adjust the pH of the sample solution to the optimal range for the precipitation of the target metal ion (see table above).
2. Precipitation:
-
Prepare a solution of 1-nitroso-2-naphthol in a suitable solvent (e.g., 50% acetic acid).
-
Add the reagent solution in slight excess to the metal ion solution while stirring.
3. Digestion and Filtration:
-
Gently heat the solution to digest the precipitate, promoting the formation of larger, more easily filterable particles.
-
Filter the precipitate using an appropriate filter medium.
4. Further Analysis:
-
The precipitate can be dissolved in a suitable acid for subsequent analysis by techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Visualizations
Experimental Workflow for Gravimetric Analysis
Caption: General workflow for the gravimetric determination of metals.
Chelation of a Metal Ion
Caption: Chelation of a metal ion (Mⁿ⁺) by 1-nitroso-2-naphthol.
Handling of Interferences
Caption: Decision pathway for handling iron interference in cobalt analysis.
References
- 1. scispace.com [scispace.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Coprecipitation of trace elements with Ni2+/2-Nitroso-1-naphthol-4-sulfonic acid and their determination by flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for the Preconcentration of Metal Ions Using 1-Nitroso-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preconcentration of various metal ions using 1-nitroso-2-naphthol as a chelating agent. The primary technique described is solid-phase extraction (SPE), a robust method for isolating and concentrating trace metals from various matrices prior to quantitative analysis by techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Flame Atomic Absorption Spectrometry (FAAS).
Introduction
1-Nitroso-2-naphthol is a versatile organic compound that forms stable, colored complexes with a variety of metal ions.[1] This property makes it an excellent chelating agent for the preconcentration of trace metals, allowing for their determination at low concentrations and reducing matrix interference.[2][3] The general principle involves the formation of metal-1-nitroso-2-naphthol complexes, which are then adsorbed onto a solid support material packed in a column. After washing to remove interfering species, the concentrated metal ions are eluted with a suitable solvent for subsequent analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the preconcentration of various metal ions using 1-nitroso-2-naphthol under optimized conditions as reported in the literature.
Table 1: Preconcentration of Divalent Metal Ions
| Metal Ion | Resin/Support | Optimal pH | Eluent | Recovery (%) | Detection Limit (µg/L) | Preconcentration/Enrichment Factor | Reference |
| Cu(II) | Dowex MWC-1 | 7.0 | 3 M HNO₃/methanol | >95 | 2.78 | - | [2] |
| Zn(II) | Dowex MWC-1 | 7.0 | 3 M HNO₃/methanol | >95 | 6.34 | - | [2] |
| Co(II) | Amberlite XAD-2 | 8.0 | 0.5 M HCl or HNO₃ | 92-106 | 0.32 - 0.59 | 19 - 69 | [4][5] |
| Ni(II) | Amberlite XAD-2 | 8.0 | 0.5 M HCl or HNO₃ | >95 | 0.81 - 1.64 | 12 - 48 | [4] |
| Cd(II) | Amberlite XAD-2 | 5.0 | 1 M HNO₃ | >95 | 0.16 - 0.31 | 39 - 50 | [4] |
| Pb(II) | Amberlite XAD-2 | 5.0 | 1 M HNO₃ | >95 | 0.22 | 50 | [4] |
Table 2: Preconcentration of Other Metal Ions
| Metal Ion | Resin/Support | Optimal pH | Eluent | Recovery (%) | Detection Limit (µg/L) | Preconcentration/Enrichment Factor | Reference |
| Fe(III) | Naphthalene-BDTA | 3.5-7.5 | N,N-dimethylformamide | >95 | 19.6 | - | [6] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the solid-phase extraction (SPE) of metal ions using a resin functionalized or loaded with 1-nitroso-2-naphthol.
Reagent and Solution Preparation
-
1-Nitroso-2-naphthol Solution (Chelating Agent): Prepare a 5.0 x 10⁻³ M solution of 1-nitroso-2-naphthol by dissolving the appropriate amount in a 25% ethanol/75% water mixture.[2]
-
Buffer Solutions: Prepare appropriate buffer solutions to adjust the pH of the sample solutions to the optimal range for complex formation (e.g., phosphate buffer for pH 7.0, borate buffer for pH 8.0).[2][4]
-
Eluent Solution: Prepare the appropriate eluent solution for desorbing the metal ions from the resin. Common eluents include 1-3 M nitric acid (HNO₃) or hydrochloric acid (HCl), sometimes in an organic solvent like methanol or acetone.[2][3][4]
-
Standard Metal Ion Solutions: Prepare stock solutions of the metal ions of interest (e.g., 1000 µg/mL) and perform serial dilutions to create working standards for calibration.
Solid-Phase Extraction (SPE) Column Preparation
-
A suitable amount of resin (e.g., Dowex MWC-1 or Amberlite XAD-2) is slurried in deionized water and packed into an SPE column.[2][4]
-
The packed column is conditioned by passing a buffer solution at the desired pH through it.[2]
Preconcentration Procedure
-
Take a known volume of the aqueous sample containing the metal ions of interest.
-
Adjust the pH of the sample to the optimized value for the specific metal ion(s) using the prepared buffer solution.[3]
-
Add the 1-nitroso-2-naphthol solution to the sample to form the metal-chelate complexes.[2]
-
Pass the sample solution containing the metal complexes through the conditioned SPE column at a controlled flow rate (e.g., 2.0 mL/min).[2] The metal complexes will be adsorbed onto the resin.
-
Wash the column with deionized water to remove any unbound species and matrix components.[2]
Elution and Analysis
-
Elute the retained metal-1-nitroso-2-naphthol complexes from the column by passing a small volume (e.g., 5-10 mL) of the eluent solution through it.[2][3]
-
Collect the eluate containing the concentrated metal ions.
-
The eluate can then be analyzed for its metal content using a suitable analytical technique such as ICP-AES or FAAS.
Visualizations
The following diagrams illustrate the key processes involved in the preconcentration of metal ions using 1-nitroso-2-naphthol.
References
- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Column chromatographic pre-concentration of iron(III) in alloys and biological samples with 1-nitroso-2-naphthol-3,6-disulphonate and benzyldimethyltetradecylammonium-perchlorate adsorbent supported on naphthalene using atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cobalt Complex Formation with 1-Nitroso-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the complex formation of cobalt and 1-nitroso-2-naphthol.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or no color development upon addition of 1-nitroso-2-naphthol. | Incorrect pH of the solution. | The optimal pH for the formation of the cobalt(II)-1-nitroso-2-naphthol complex is around 5.[1][2] Ensure the pH of your reaction mixture is adjusted to this value using a suitable buffer, such as an acetate buffer. |
| Insufficient reagent concentration. | The stoichiometric ratio of the cobalt to 1-nitroso-2-naphthol chelate is 1:3.[1][3] Ensure an adequate excess of 1-nitroso-2-naphthol is present to drive the complex formation to completion. | |
| Presence of strong oxidizing or reducing agents. | These agents can interfere with the cobalt(II) oxidation state or the reagent itself. Ensure your sample matrix is free from such interferences. | |
| Precipitation occurs in the reaction mixture. | Low solubility of the complex in an aqueous medium. | The cobalt-1-nitroso-2-naphthol complex can be slightly soluble in water.[4] The use of a micellar medium, such as 1.0% Sodium Dodecyl Sulphate (SDS) or Tween 80, can enhance the solubility and sensitivity of the complex.[1][3][4] |
| High concentrations of cobalt or reagent. | If the concentrations are too high, the solubility limit of the complex may be exceeded. Consider diluting your sample or reagent solutions. | |
| Inconsistent or non-reproducible absorbance readings. | Fluctuation in pH. | Small variations in pH can significantly affect the extent of complex formation. Use a reliable buffer system to maintain a constant pH. |
| Presence of interfering ions. | Metal ions such as iron(II), copper(II), nickel(II), and cadmium(II) can form complexes with 1-nitroso-2-naphthol and interfere with the measurement.[1][4] | |
| Temperature variations. | Complex formation can be temperature-dependent. Ensure all measurements are performed at a constant and controlled temperature. | |
| Observed color is not the expected green or brown-red. | Presence of interfering metal ions. | Different metal ions can form complexes with distinct colors. For example, iron can also form a complex with this ligand.[4] |
| Incorrect pH leading to side reactions. | At a pH other than the optimum, side reactions or the formation of different complex species may occur, leading to a color change. | |
| High background absorbance. | Absorbance from the reagent itself. | 1-nitroso-2-naphthol has its own absorbance spectrum.[1] Always prepare and measure a reagent blank (containing all components except cobalt) and subtract its absorbance from the sample absorbance. |
| Turbidity in the sample. | Particulate matter in the sample can scatter light and lead to high absorbance readings. Filter your samples before analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of the cobalt-1-nitroso-2-naphthol complex?
A1: The optimal pH for the complex formation is approximately 5.[1][2] Maintaining the pH at this level is crucial for achieving maximum color development and sensitivity.
Q2: What is the stoichiometry of the cobalt-1-nitroso-2-naphthol complex?
A2: The cobalt(II) ion reacts with 1-nitroso-2-naphthol (NNPh) to form a tris(1-nitroso-2-naphtholato) cobalt complex, with a stoichiometric composition of 1:3 (Co:[NNPh]₃).[1][3]
Q3: What are the common interfering ions in this method?
A3: Several metal ions can interfere with the determination of cobalt using 1-nitroso-2-naphthol. These include iron(II), copper(II), nickel(II), and cadmium(II) at low concentrations.[1][4]
Q4: How can interferences from other metal ions be minimized?
A4: Interferences can be minimized by adjusting the pH and using masking agents. For instance, the interference from Fe(II) can be avoided at pH 5.[1] Masking agents like ascorbic acid and EDTA can be used to remove the interference of other metal ions.[1] For copper(II) interference, an ammonia buffer solution can be used as a masking agent.[1]
Q5: Why is a surfactant like SDS or Tween 80 used in the procedure?
A5: Surfactants are used to create a micellar medium which enhances the solubility of the metal-ligand complex, thereby increasing the sensitivity and molar absorptivity of the method.[1][3][4] This approach also avoids the need for toxic and costly solvent extraction steps.[1][3]
Q6: What is the typical wavelength of maximum absorbance (λmax) for the cobalt-1-nitroso-2-naphthol complex?
A6: The green-colored tris(1-nitroso-2-naphtholato) cobalt complex exhibits a maximum absorbance (λmax) at approximately 436.2 nm.[1][3] Another study reported a λmax of 444.5 nm.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Optimal pH | 5 | [1][2] |
| Stoichiometry (Co:1-nitroso-2-naphthol) | 1:3 | [1][3] |
| Wavelength of Maximum Absorbance (λmax) | 436.2 nm | [1][3] |
| 444.5 nm | [2] | |
| Molar Absorptivity | 2.05 × 10⁴ L mol⁻¹cm⁻¹ | [1][3] |
| 1.86 × 10⁴ L mol⁻¹cm⁻¹ | [2] | |
| Sandell's Sensitivity | 3.49 ng cm⁻² | [1][3] |
| 3.6 ng cm⁻² | [2] | |
| Linear Concentration Range | 0.12 - 4.0 µg/mL | [1][3] |
Experimental Protocol: Spectrophotometric Determination of Cobalt
This protocol outlines the steps for the determination of cobalt using 1-nitroso-2-naphthol in a micellar medium.
1. Reagent Preparation:
-
Cobalt(II) Stock Solution (1000 µg/mL): Dissolve an appropriate amount of cobalt(II) nitrate in deionized water.
-
1-Nitroso-2-naphthol (NNPh) Solution: Prepare a stock solution by dissolving 75 mg of 1-nitroso-2-naphthol in a minimal volume of 1.0% SDS solution and then diluting to 50 mL with the same SDS solution.[1]
-
Sodium Dodecyl Sulphate (SDS) Solution (1.0%): Dissolve 1.0 g of SDS in 100 mL of deionized water.[1]
-
Buffer Solution (pH 5): Prepare an acetate buffer solution by mixing appropriate volumes of acetic acid and sodium acetate solutions to achieve a pH of 5.
2. Calibration Curve Construction:
-
Pipette varying volumes of the cobalt(II) stock solution into a series of 10 mL volumetric flasks to obtain concentrations in the linear range (e.g., 0.12 - 4.0 µg/mL).
-
To each flask, add 2.0 mL of the pH 5 buffer solution.[1]
-
Add an appropriate volume of the 1-nitroso-2-naphthol solution (e.g., 185 ppm).[1]
-
Add 2.0 mL of the 1.0% SDS solution.[1]
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified time (e.g., 15-20 minutes).
-
Measure the absorbance of each solution at the λmax (e.g., 436.2 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
3. Sample Analysis:
-
Take an appropriate volume of the sample solution in a 10 mL volumetric flask.
-
Follow the same procedure as described for the calibration curve construction (steps 2b to 2f).
-
Measure the absorbance of the sample solution.
-
Determine the concentration of cobalt in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of cobalt.
References
- 1. lacc-terryb.com [lacc-terryb.com]
- 2. DETERMINATION OF COBALT(II) WITH 1-NITROSO-2-NAPHTHOL IN MICELLAR MEDIUM BY FIRST DERIVATIVE SPECTROPHOTOMETRY | The Nucleus [thenucleuspak.org.pk]
- 3. tsijournals.com [tsijournals.com]
- 4. Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Nitroso-2-naphthol Assays for Fe(III) and Cu(II) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Nitroso-2-naphthol for the quantitative determination of Fe(III) and Cu(II).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using 1-Nitroso-2-naphthol for Fe(III) and Cu(II) detection?
A1: 1-Nitroso-2-naphthol is a chromogenic chelating agent that reacts with certain metal ions to form colored complexes.[1][2] The intensity of the color produced is proportional to the concentration of the metal ion in the sample, which can be quantified using spectrophotometry.
Q2: Can I measure Fe(III) and Cu(II) in the same sample using this assay?
A2: While both Fe(III) and Cu(II) form colored complexes with 1-Nitroso-2-naphthol, their spectra can overlap, leading to mutual interference.[1] Therefore, direct measurement in a mixed sample without specific strategies to mitigate interference is not recommended. This guide provides methods to address this challenge.
Q3: What are the optimal pH conditions for the complex formation of Fe(III) and Cu(II) with 1-Nitroso-2-naphthol?
A3: The optimal pH for the formation of the Fe(III)-1-Nitroso-2-naphthol complex is around pH 1.[1] For the Cu(II)-1-Nitroso-2-naphthol complex, the optimal pH is approximately 9.[3] This significant difference in optimal pH can be exploited to selectively measure one ion in the presence of the other.
Q4: What is the purpose of using surfactants like Tween 80 or Tween 40 in the assay?
A4: Surfactants like Tween 80 and Tween 40 create a micellar medium in the aqueous solution. This enhances the solubility of the metal-1-Nitroso-2-naphthol complexes, which are otherwise slightly soluble.[1][2] This improves the sensitivity and stability of the assay and provides an alternative to traditional, time-consuming liquid-liquid extraction methods.[1][2]
Q5: What is derivative spectrophotometry and how can it help in analyzing Fe(III) and Cu(II) mixtures?
A5: Derivative spectrophotometry involves calculating the first or higher-order derivative of an absorbance spectrum. This technique can be used to resolve overlapping spectral peaks, thereby increasing the selectivity of the assay.[1] By measuring the derivative signal at a specific wavelength, it's possible to quantify one component in a mixture without interference from the other.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate or non-reproducible results | 1. pH of the solution is not optimal. 2. Incorrect concentration of 1-Nitroso-2-naphthol. 3. Instability of the metal-ligand complex. 4. Interference from other metal ions. | 1. Calibrate your pH meter and ensure the final pH of the reaction mixture is adjusted to the optimal value for the target ion (pH 1 for Fe(III), pH 9 for Cu(II)). 2. Prepare fresh 1-Nitroso-2-naphthol solution and ensure the correct volume is added as per the protocol. 3. Allow sufficient time for the color to develop and stabilize before taking measurements. Ensure the surfactant concentration is adequate. 4. If other interfering ions are suspected, consider using masking agents or employing derivative spectrophotometry. |
| High background absorbance | 1. Turbidity in the sample. 2. High concentration of the 1-Nitroso-2-naphthol reagent. 3. Precipitation of the metal-ligand complex. | 1. Centrifuge or filter the sample before analysis. 2. Prepare a reagent blank (containing all components except the metal ion) and subtract its absorbance from the sample absorbance. 3. Ensure the concentration of the surfactant (e.g., Tween 40 or Tween 80) is sufficient to maintain the solubility of the complex. |
| Suspected interference from the other metal ion (Fe(III) or Cu(II)) | Overlapping absorption spectra of the Fe(III) and Cu(II) complexes. | 1. pH Adjustment: Exploit the different optimal pH values for complex formation. To measure Cu(II), adjust the pH to 9, where the Fe(III) complex formation is less favorable. Conversely, for Fe(III) measurement, a pH of 1 will minimize Cu(II) interference. 2. Masking Agents: Add a masking agent to selectively bind the interfering ion and prevent it from reacting with 1-Nitroso-2-naphthol. For instance, ammonia or oxalate can be used to mask Fe(III) when determining Cu(II).[2] 3. Derivative Spectrophotometry: Utilize first or second-derivative spectrophotometry to resolve the overlapping spectra and allow for the quantification of each ion. |
Quantitative Data
Table 1: Spectrophotometric Properties of Fe(III) and Cu(II) Complexes with 1-Nitroso-2-naphthol
| Parameter | Fe(III) Complex | Cu(II) Complex | Reference(s) |
| Optimal pH | 1 | 9 | [1][3] |
| λmax (nm) | 446 | 483.5 | [1][3] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.69 x 10⁴ | 1.90 x 10⁴ | [1][3] |
| Detection Limit (ng/mL) | 1.7 | 1.7 | [1][3] |
Note: The above values were determined in a micellar medium (Tween 40).
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Fe(III) using 1-Nitroso-2-naphthol
-
Reagent Preparation:
-
Standard Fe(III) stock solution (100 µg/mL): Dissolve the appropriate amount of a soluble iron(III) salt (e.g., ferric nitrate) in distilled water.
-
1-Nitroso-2-naphthol solution: Prepare a solution of 1-nitroso-2-naphthol in a suitable solvent (e.g., ethanol).
-
Surfactant solution (e.g., 5% Tween 40): Dissolve 5g of Tween 40 in distilled water and dilute to 100 mL.
-
Buffer solution: Prepare a buffer to maintain the pH at 1.
-
-
Preparation of Calibration Standards:
-
Into a series of 25 mL volumetric flasks, add appropriate volumes of the standard Fe(III) stock solution to create a concentration range of 1.7-120 ng/mL.
-
To each flask, add the 1-Nitroso-2-naphthol solution and the 5% Tween 40 solution.
-
Adjust the pH of each solution to 1 using the buffer.
-
Dilute to the mark with distilled water and mix well.
-
-
Sample Preparation:
-
Prepare the unknown sample in the same manner as the calibration standards, ensuring the final pH is 1.
-
-
Spectrophotometric Measurement:
-
Record the absorbance of the standards and the sample at 446 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of Fe(III) in the unknown sample from the calibration curve.
-
Protocol 2: Spectrophotometric Determination of Cu(II) using 1-Nitroso-2-naphthol
-
Reagent Preparation:
-
Standard Cu(II) stock solution (100 µg/mL): Dissolve the appropriate amount of a soluble copper(II) salt (e.g., copper sulfate) in distilled water.
-
1-Nitroso-2-naphthol solution: As prepared for the Fe(III) assay.
-
Surfactant solution (e.g., 5% Tween 40): As prepared for the Fe(III) assay.
-
Buffer solution: Prepare a buffer to maintain the pH at 9.
-
-
Preparation of Calibration Standards:
-
Prepare a series of Cu(II) standards with a concentration range of 1.7-120 ng/mL in 25 mL volumetric flasks.
-
Add the 1-Nitroso-2-naphthol solution and the 5% Tween 40 solution to each flask.
-
Adjust the pH of each solution to 9 using the buffer.
-
Dilute to the mark with distilled water and mix well.
-
-
Sample Preparation:
-
Prepare the unknown sample in the same manner as the calibration standards, ensuring the final pH is 9.
-
-
Spectrophotometric Measurement:
-
Record the absorbance of the standards and the sample at 483.5 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of Cu(II) in the unknown sample.
-
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of Fe(III) or Cu(II).
Caption: Logical relationship of interference and mitigation strategies in 1-Nitroso-2-naphthol assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Column chromatographic pre-concentration of iron(III) in alloys and biological samples with 1-nitroso-2-naphthol-3,6-disulphonate and benzyldimethyltetradecylammonium-perchlorate adsorbent supported on naphthalene using atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Enhancing Selectivity of 1-Nitroso-2-naphthol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 1-Nitroso-2-naphthol for selective metal ion analysis.
Troubleshooting Guide
This guide addresses common issues encountered during spectrophotometric analysis using 1-Nitroso-2-naphthol and provides step-by-step solutions.
Problem 1: High background absorbance or reagent blank.
Possible Causes:
-
Contaminated reagents or glassware.
-
Decomposition of the 1-Nitroso-2-naphthol reagent.
-
Presence of interfering ions in the blank solution.
Solutions:
-
Reagent and Glassware Purity: Ensure the use of analytical grade reagents and deionized water. All glassware should be thoroughly cleaned, rinsed with deionized water, and dried before use.
-
Reagent Stability: 1-Nitroso-2-naphthol solutions can degrade over time, especially when exposed to light. Prepare fresh reagent solutions daily for optimal performance. Store the solid reagent in a cool, dark place.
-
Blank Composition: The reagent blank should contain all the components of the sample solution, except for the analyte. This includes the buffer, any solvents, and masking agents. If the blank absorbance is still high, consider purifying the water or checking the purity of the reagents.
Problem 2: Inaccurate or non-reproducible results.
Possible Causes:
-
Interference from other metal ions in the sample.
-
Incorrect pH of the reaction mixture.
-
Fluctuations in temperature.
-
Incomplete complex formation.
Solutions:
-
Managing Interferences: 1-Nitroso-2-naphthol is a non-selective reagent and forms colored complexes with various metal ions such as Fe(III), Cu(II), Ni(II), and others. The presence of these ions can lead to erroneously high results. To mitigate this, the use of masking agents is crucial. Refer to the "Masking Agents for Interference Control" section for guidance on selecting the appropriate agent.
-
pH Control: The formation of the metal-1-Nitroso-2-naphthol complex is highly pH-dependent. Ensure the pH of the solution is controlled and maintained at the optimal level for the specific metal ion being analyzed. Use a calibrated pH meter for accurate measurements.
-
Temperature Control: Complex formation reactions can be sensitive to temperature changes. Maintain a constant temperature throughout the experiment for consistent results.
-
Reaction Time: Allow sufficient time for the complex formation to reach completion before measuring the absorbance. The optimal reaction time should be determined experimentally.
Problem 3: Precipitation in the sample cuvette.
Possible Causes:
-
Low solubility of the metal-1-Nitroso-2-naphthol complex in the chosen solvent.
-
High concentrations of the analyte or interfering ions.
Solutions:
-
Solvent System: If the complex precipitates, consider using a different solvent system. The addition of a surfactant or a co-solvent can help to keep the complex in solution.
-
Dilution: If the concentration of the analyte or interfering ions is too high, dilute the sample to a concentration range where precipitation does not occur.
Frequently Asked Questions (FAQs)
Q1: What are masking agents and why are they necessary when using 1-Nitroso-2-naphthol?
A1: Masking agents are chemical substances that selectively form stable complexes with interfering ions, preventing them from reacting with 1-Nitroso-2-naphthol. This is essential because 1-Nitroso-2-naphthol is a non-selective chromogenic reagent that reacts with numerous metal ions to form colored complexes. Without masking agents, the presence of these interfering ions would lead to inaccurate and falsely elevated measurements of the target analyte.
Q2: How do I choose the right masking agent for my experiment?
A2: The choice of masking agent depends on the specific interfering ions present in your sample. A summary of common interfering ions and suggested masking agents is provided in the table below. It is often necessary to use a combination of masking agents for complex sample matrices.
Q3: What is the general procedure for using a masking agent?
A3: The masking agent is typically added to the sample solution before the addition of 1-Nitroso-2-naphthol. The order of addition can be critical. A general workflow is to first adjust the pH of the sample, then add the masking agent(s), followed by the 1-Nitroso-2-naphthol reagent. Allow sufficient time for the masking reaction to complete before proceeding with the analysis.
Q4: Can the addition of a masking agent affect the complex formation of my target analyte?
A4: Ideally, a good masking agent should not interfere with the reaction between 1-Nitroso-2-naphthol and the target analyte. However, it is important to validate your method by running control experiments with and without the masking agent in the presence of a known concentration of your analyte to ensure there are no adverse effects.
Data Presentation: Masking Agents for Interference Control
The following table summarizes common interfering ions in the analysis of cobalt using 1-Nitroso-2-naphthol and suggests suitable masking agents.
| Interfering Ion | Masking Agent | Notes |
| Iron (Fe³⁺) | Citrate, Oxalate, Fluoride | Citrate is effective in preventing interference from Fe(III).[1] |
| Copper (Cu²⁺) | Citrate, Thiosulfate, EDTA | Citrate can be used to mask Cu(II).[1] EDTA is also a strong complexing agent for copper. |
| Nickel (Ni²⁺) | EDTA (in excess), Cyanide | The Ni(II)-1-Nitroso-2-naphthol complex can be decomposed by EDTA.[2] |
| Bismuth (Bi³⁺) | Oxalate, Citrate | |
| Tin (Sn⁴⁺) | Oxalate, Citrate | |
| Aluminum (Al³⁺) | Oxalate, Citrate, Fluoride | |
| Various (complex mixtures) | Sequential addition of masking agents | For complex matrices, a sequential addition of acetate, fluoride, and EDTA followed by acidification can be effective.[2] |
Experimental Protocols
General Protocol for Spectrophotometric Determination of Cobalt with Masking of Interfering Ions:
-
Sample Preparation: Prepare the sample solution containing cobalt and potentially interfering ions.
-
pH Adjustment: Adjust the pH of the sample solution to the optimal range for cobalt-1-Nitroso-2-naphthol complex formation (typically between 5 and 6).
-
Addition of Masking Agent: Add the appropriate masking agent(s) based on the known or suspected interfering ions (refer to the table above). For example, add a solution of sodium citrate to mask Fe(III) and Cu(II). Allow the solution to stand for a few minutes to ensure complete complexation of the interfering ions.
-
Addition of 1-Nitroso-2-naphthol: Add a freshly prepared solution of 1-Nitroso-2-naphthol to the sample solution.
-
Complex Formation: Allow the solution to stand for a predetermined time to ensure complete formation of the cobalt complex.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the cobalt-1-Nitroso-2-naphthol complex.
-
Quantification: Determine the concentration of cobalt from a calibration curve prepared using standard cobalt solutions.
Mandatory Visualization
Caption: Experimental workflow for selective metal analysis.
Caption: Logic of using masking agents for selectivity.
References
Technical Support Center: Stability of 1-Nitroso-2-naphthol Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Nitroso-2-naphthol metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1-Nitroso-2-naphthol metal complexes?
A1: Generally, 1-Nitroso-2-naphthol metal complexes exhibit greater thermal stability than the ligand itself.[1][2] The formation of the chelate ring enhances the overall stability of the molecule. However, the long-term stability in solution is influenced by several factors, including the specific metal ion, pH, solvent, temperature, and exposure to light. Some complexes, like the cobalt(II) complex with 1-nitroso-2-naphthol in an anionic aqueous solution, have been observed to have stable absorbance measurements for up to 24 hours.[3] A cobalt(II) complex with the related 2-nitroso-1-naphthol-4-sulfonic acid was found to be stable for at least 3 months in a pH 7.0 solution.[4]
Q2: What are the primary factors that can affect the stability of these complexes over time?
A2: The key factors influencing the stability of 1-Nitroso-2-naphthol metal complexes are:
-
pH: The pH of the solution can significantly impact the stability of the complex. Changes in pH can lead to protonation or deprotonation of the ligand, potentially causing the complex to dissociate. For instance, the optimal pH for the formation and stability of the Fe(III) complex with 1-nitroso-2-naphthol is around 1.0.[5]
-
Temperature: While many solid complexes are thermally stable, elevated temperatures in solution can accelerate degradation reactions. The 1-nitroso-2-naphthol ligand itself undergoes thermal decomposition at temperatures between 129.01 and 155.69 °C.[1][2] However, the formation of its cobalt complex has been shown to be unaffected by temperatures ranging from 10 °C to 95 °C.[4]
-
Light (Photostability): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation of the complexes. It is crucial to store solutions of these complexes in the dark or in amber-colored vials to minimize photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the ligand or a change in the oxidation state of the metal ion, thereby affecting the complex's stability.
-
Solvent: The choice of solvent can influence the solubility and stability of the complexes. It is essential to use solvents in which the complex is both soluble and stable.
Q3: How can I monitor the stability of my 1-Nitroso-2-naphthol metal complex?
A3: The stability of these complexes is typically monitored using spectrophotometric methods, such as UV-Visible spectroscopy. A stable complex will exhibit a constant absorbance at its characteristic wavelength (λmax) over time. Any significant change in the absorbance or a shift in the λmax may indicate degradation or dissociation of the complex. Chromatographic techniques like HPLC can also be employed to separate and quantify the complex and its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Fading of the Complex in Solution
-
Possible Cause 1: pH Fluctuation.
-
Troubleshooting Step: Measure the pH of the solution. If it has deviated from the optimal pH for the complex, adjust it accordingly using a suitable buffer.
-
Prevention: Prepare the complex in a buffered solution to maintain a stable pH.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: If the solution has been exposed to light, it may have degraded. Prepare a fresh solution and store it in a dark place or an amber-colored container.
-
Prevention: Always protect solutions of 1-Nitroso-2-naphthol metal complexes from light.
-
-
Possible Cause 3: Thermal Degradation.
-
Troubleshooting Step: If the solution was exposed to high temperatures, degradation may have occurred.
-
Prevention: Store solutions at the recommended temperature, typically refrigerated or at room temperature, as determined by stability studies.
-
Issue 2: Precipitation of the Complex from Solution
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Step: The chosen solvent may not be appropriate for the complex. Try dissolving the complex in a different solvent or a co-solvent system. The use of surfactants to create a micellar medium has been shown to improve the solubility of some of these complexes.[5]
-
-
Possible Cause 2: Change in pH.
-
Troubleshooting Step: A change in pH can affect the charge of the complex and its solubility. Verify and adjust the pH of the solution.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit.
-
Troubleshooting Step: The concentration of the complex may be too high. Try preparing a more dilute solution.
-
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of 1-Nitroso-2-naphthol and its metal complexes.
Table 1: Thermal Stability of 1-Nitroso-2-naphthol Ligand
| Parameter | Value | Reference |
| Onset of Thermal Decomposition | 129.01 - 155.69 °C | [1][2] |
| Activation Energy of Decomposition | 83.323 kJ/mol | [1][2] |
Table 2: Stability of Cobalt(II) Complexes with Nitrosonaphthol Ligands in Solution
| Complex | Conditions | Stability Duration | Reference |
| Co(II) with 1-Nitroso-2-naphthol | Anionic aqueous solution, room temperature | Stable absorbance for up to 24 hours | [3] |
| Co(II) with 2-Nitroso-1-naphthol-4-sulfonic acid | pH 7.0, room temperature | Constant absorbance for at least 3 months | [4] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for determining the intrinsic stability of a 1-Nitroso-2-naphthol metal complex and identifying potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of the metal complex in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep the solution at room temperature and protect it from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) at room temperature. A control sample should be kept in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the aliquots using a stability-indicating analytical method, such as UV-Visible spectrophotometry or HPLC.
-
Spectrophotometry: Record the full UV-Vis spectrum and monitor the absorbance at the λmax of the complex. A decrease in absorbance indicates degradation.
-
HPLC: Monitor the decrease in the peak area of the parent complex and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: Logical steps for troubleshooting complex instability.
References
troubleshooting low sensitivity in 1-Nitro-2-naphthol spectrophotometry
Disclaimer: Information specifically regarding the spectrophotometric analysis of 1-Nitro-2-naphthol is limited. This guide will address troubleshooting low sensitivity in spectrophotometry with a general focus on organic compounds and will use the closely related and well-documented compound, 1-Nitroso-2-naphthol , as a specific example for complexometric analysis. The principles and troubleshooting steps provided are broadly applicable to spectrophotometric analysis of naphthol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low sensitivity or low absorbance readings in spectrophotometry?
A1: Low sensitivity in spectrophotometry can stem from several factors, broadly categorized as issues with the sample, the instrument, or the methodology.[1] Common causes include:
-
Low Analyte Concentration: The concentration of the substance you are trying to measure may be below the detection limit of the instrument or method.[2]
-
Incorrect Wavelength: The measurement is not being taken at the wavelength of maximum absorbance (λmax).
-
Instrumental Issues: Problems such as an aging lamp, dirty optics, or an uncalibrated spectrophotometer can lead to reduced signal intensity.[3]
-
Sample Matrix Effects: Other components in your sample may interfere with the absorbance of the analyte.[4]
-
Improper Sample Preparation: Errors in dilution, incomplete reactions for colorimetric assays, or the presence of particulates can all lead to inaccurate, low readings.[2]
-
Cuvette Issues: Using scratched, dirty, or incorrect types of cuvettes (e.g., using a glass cuvette for UV measurements) can significantly impact results.[5]
Q2: My absorbance readings are fluctuating and inconsistent. What should I check?
A2: Inconsistent readings can be caused by:
-
Instrument Instability: The spectrophotometer may not have had adequate warm-up time, leading to lamp fluctuations.[6]
-
Sample Inhomogeneity: The sample may not be thoroughly mixed. For samples with suspended particles, settling can cause absorbance to change over time.
-
Air Bubbles: Air bubbles in the cuvette will scatter light and cause erratic readings.[6]
-
Temperature Variations: Changes in temperature can affect reaction rates in kinetic assays or the solubility of a substance, leading to drifting absorbance values.[1]
-
Photodegradation: Some compounds are light-sensitive and can degrade when exposed to the spectrophotometer's light beam over time.[6]
Q3: Why is my calibration curve not linear?
A3: A non-linear calibration curve, especially at higher concentrations, is a common issue. This can be due to:
-
High Analyte Concentration: At high concentrations, the relationship between absorbance and concentration can deviate from the Beer-Lambert Law due to molecular interactions.[7] It is recommended to keep absorbance readings between 0.2 and 0.8 AU for the lowest relative error.
-
Stray Light: Unwanted light reaching the detector can cause negative deviations from linearity, particularly at high absorbance values.[7]
-
Chemical Equilibria: Changes in concentration may shift chemical equilibria (e.g., acid-base, complexation), which can affect the absorbance of the species of interest.
Q4: What is the difference between this compound and 1-Nitroso-2-naphthol?
A4: this compound has a nitro group (-NO2) attached to the naphthalene ring, while 1-Nitroso-2-naphthol has a nitroso group (-NO).[8][9] 1-Nitroso-2-naphthol is widely used as a chelating agent in analytical chemistry to form colored complexes with metal ions, making it suitable for colorimetric assays.[10] this compound is also used as a reagent for the determination of cobalt, with which it forms a precipitate.[11]
Troubleshooting Guide for Low Sensitivity
Problem 1: The absorbance of my analyte is very low, close to the baseline noise.
| Potential Cause | Solution |
| Analyte concentration is too low. | If possible, prepare a more concentrated sample.[6] If the sample cannot be concentrated, consider using a cuvette with a longer path length to increase the absorbance (as per the Beer-Lambert law).[2] |
| Incorrect λmax. | Scan the sample across the appropriate UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Subsequent measurements should be performed at this wavelength. |
| The chosen solvent has high absorbance at the analytical wavelength. | Choose a solvent that does not absorb in the wavelength region of interest.[2] Always use a blank containing the same solvent as the sample to correct for background absorbance.[2] |
| Incomplete color-forming reaction (for complexometric assays). | Ensure that the reaction has gone to completion. Check the pH, reaction time, and temperature. Optimize the concentration of the chelating agent (e.g., 1-Nitroso-2-naphthol). |
Problem 2: I am developing a colorimetric assay using a naphthol derivative, but the color development is weak.
| Potential Cause | Solution |
| Incorrect pH. | The formation of metal-ligand complexes is often highly pH-dependent.[12] Optimize the pH of the solution to ensure maximum complex formation. For example, the cobalt(II)-1-nitroso-2-naphthol-4-sulfonic acid complex shows maximum absorbance between pH 6.0 and 10.0. |
| Insufficient reagent concentration. | Ensure the chelating agent is in sufficient excess to react with all of the analyte. |
| Interference from other ions. | Other metal ions in the sample may compete for the chelating agent, or other substances may inhibit the reaction.[4] Use masking agents to prevent interfering ions from reacting. |
| Low solubility of the complex. | The formed complex may have low solubility in the chosen solvent, leading to precipitation and a decrease in the measured absorbance. The use of surfactants can enhance the solubility and sensitivity of the method. |
Quantitative Data
The following table summarizes key parameters for the spectrophotometric determination of cobalt using 1-Nitroso-2-naphthol derivatives from various studies.
| Parameter | Value | Reference |
| Wavelength Maximum (λmax) | 436.2 nm | [7] |
| Molar Absorptivity (ε) | 2.05 x 10⁴ L mol⁻¹ cm⁻¹ | [7] |
| Sandell's Sensitivity | 3.49 ng cm⁻² | [7] |
| Linear Concentration Range | 0.12 - 4.0 µg/mL | [7] |
| Stoichiometry (Co:Ligand) | 1:3 | [7] |
Experimental Protocols
Protocol: Spectrophotometric Determination of Cobalt(II) using 1-Nitroso-2-naphthol in a Micellar Medium
This protocol is based on the method described by G. S. Birajdar et al. (2014).[7]
1. Reagents and Solutions:
-
Cobalt(II) Stock Solution: Prepare a standard stock solution of cobalt(II).
-
1-Nitroso-2-naphthol (NNPh) Solution: Prepare a solution of 1-Nitroso-2-naphthol.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH (e.g., pH 5).
-
Sodium Dodecyl Sulphate (SDS) Solution: Prepare a 1.0% SDS solution to create the micellar medium.[7]
2. Instrumentation:
-
A UV-Vis spectrophotometer.
-
Matched cuvettes (e.g., 1 cm path length).
3. Procedure:
-
Into a series of volumetric flasks, add increasing volumes of the cobalt(II) stock solution to create a set of calibration standards.
-
To each flask, add an appropriate volume of the 1-Nitroso-2-naphthol solution.[7]
-
Add 2.0 mL of the buffer solution (pH 5) to each flask.[7]
-
Add 2.0 mL of the 1.0% SDS solution to each flask.[7]
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for the recommended time.
-
Measure the absorbance of each solution at the λmax of 436.2 nm against a reagent blank.[7] The reagent blank should contain all reagents except the cobalt(II) solution.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the unknown sample in the same manner as the standards and measure its absorbance.
-
Determine the concentration of cobalt(II) in the unknown sample from the calibration curve.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. sperdirect.com [sperdirect.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. biocompare.com [biocompare.com]
- 6. hinotek.com [hinotek.com]
- 7. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 8. This compound | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 10. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 11. This compound [drugfuture.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Naphthol Derivatives in Micellar Media
Disclaimer: The following technical guidance is primarily based on the analysis of 1-nitroso-2-naphthol in the presence of surfactants, due to a greater availability of published research for this compound. The principles of micellar-enhanced analysis are generally applicable to other sparingly soluble naphthol derivatives, such as 1-nitro-2-naphthol . Researchers working with this compound may find this guidance valuable, though some experimental parameters may require specific optimization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the analysis of this compound and related compounds using surfactant-based methods.
Frequently Asked Questions (FAQs)
Q1: Why are surfactants used in the analysis of this compound and similar compounds?
A1: Surfactants are employed in the analysis of hydrophobic compounds like this compound to enhance their solubility in aqueous solutions.[1][2] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate insoluble molecules, effectively dissolving them in the bulk aqueous phase. This process, known as micellar solubilization, can lead to improved analytical signals, such as higher absorbance or fluorescence intensity.[1][2]
Q2: How does surfactant concentration affect the analysis?
A2: The concentration of the surfactant is a critical parameter. Below the CMC, surfactants exist as monomers and have a minimal effect on solubility. As the concentration approaches and surpasses the CMC, micelle formation occurs, leading to a significant increase in the solubility of the analyte and, consequently, an enhancement of the analytical signal.[1][2] However, excessively high surfactant concentrations can sometimes lead to a decrease in the signal due to changes in the micellar structure or light scattering. Therefore, optimizing the surfactant concentration is crucial for achieving maximum sensitivity.
Q3: What types of surfactants are commonly used, and how do they differ?
A3: The choice of surfactant can significantly impact the analysis. The most common types are:
-
Non-ionic surfactants (e.g., Triton X-100, Tween 80): These are often preferred as they are less likely to interact with charged species in the sample and tend to show a monotonic increase in signal enhancement with concentration above the CMC.[2]
-
Anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These surfactants carry a negative charge. The effect on the analytical signal can be more complex, sometimes showing an initial decrease followed by a substantial increase in signal intensity as the concentration is raised.
-
Cationic surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): These possess a positive charge. Their interaction with the analyte can also be complex, with some studies on related compounds reporting an initial increase followed by a decrease in signal intensity.[2]
The choice of surfactant will depend on the specific analyte and the analytical technique being used.
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelle formation begins. It is a key property of each surfactant and is influenced by factors such as temperature, pH, and the presence of electrolytes. Analytical methods that rely on micellar solubilization should use a surfactant concentration above the CMC to ensure the presence of micelles for analyte encapsulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no analytical signal (absorbance/fluorescence) | Surfactant concentration is below the CMC. | Increase the surfactant concentration to a level known to be above its CMC under your experimental conditions. |
| Inappropriate type of surfactant for the analyte. | Test different types of surfactants (non-ionic, anionic, cationic) to find one that provides the best signal enhancement for this compound. Non-ionic surfactants are often a good starting point.[2] | |
| pH of the solution is not optimal for the analyte's solubility or spectral properties. | Optimize the pH of the medium. The charge state of this compound can affect its interaction with charged micelles. | |
| Poor reproducibility of results | Incomplete dissolution of the analyte. | Ensure the sample is thoroughly mixed and allowed to equilibrate after the addition of the surfactant solution. Sonication can aid in solubilization. |
| Surfactant concentration is too close to the CMC. | Work at a surfactant concentration well above the CMC to ensure a stable micellar population. | |
| Temperature fluctuations affecting micellization. | Maintain a constant temperature during the experiment, as both the CMC and micelle structure can be temperature-dependent. | |
| Unexpected shifts in wavelength maxima (λmax) | The analyte is partitioned into the micellar core, which has a different polarity compared to the aqueous environment. | This is an expected phenomenon in micellar media. A red shift (to a longer wavelength) is commonly observed for non-ionic surfactants.[2] Ensure you are measuring at the new λmax for optimal sensitivity. |
| High background signal or light scattering | Excessive surfactant concentration leading to the formation of large, light-scattering aggregates. | Reduce the surfactant concentration. While it should be above the CMC, an excessively high concentration is often unnecessary and can be detrimental. |
| Precipitation of the analyte or surfactant. | Check the solubility limits of both the analyte and the surfactant under your experimental conditions (pH, ionic strength). |
Data Presentation
The following table summarizes the effect of different types of surfactants on the spectral properties of 1-nitroso-2-naphthol, which can serve as a reference for similar studies on this compound.
| Surfactant Type | Example | Effect on Fluorescence Intensity | Effect on Molar Extinction Coefficient | Wavelength Shift |
| Non-ionic | Triton X-100 | Monotonic increase with concentration | Significant increase | 5-10 nm red shift[2] |
| Anionic | SDS | Initial decrease, then a substantial increase | Variable | Minimal |
| Cationic | CTAB | Initial increase, then a decrease | Variable | Minimal |
Experimental Protocols
Protocol: Micellar-Enhanced Spectrophotometric Analysis of this compound
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) due to its low aqueous solubility.
-
Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Triton X-100) in deionized water.
-
Prepare buffer solutions of the desired pH.
-
-
Optimization of Surfactant Concentration:
-
In a series of volumetric flasks, add a fixed amount of the this compound stock solution.
-
Add varying amounts of the surfactant stock solution to achieve a range of concentrations, ensuring the final concentrations are both below and above the known CMC of the surfactant.
-
Add buffer to maintain a constant pH.
-
Bring all flasks to the final volume with deionized water.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Plot absorbance vs. surfactant concentration to determine the optimal concentration range.
-
-
Analytical Procedure:
-
To a volumetric flask, add the sample containing this compound.
-
Add the optimized concentration of the surfactant solution.
-
Add buffer to maintain the optimal pH.
-
Bring the flask to the final volume with deionized water.
-
Mix thoroughly and allow for equilibration.
-
Measure the absorbance at the λmax against a reagent blank (containing all components except the analyte).
-
Quantify the concentration of this compound using a calibration curve prepared under the same conditions.
-
Visualizations
Caption: Workflow for optimizing surfactant concentration.
Caption: Micellar solubilization of a hydrophobic analyte (A) by surfactant monomers (S) and micelles.
References
addressing precipitation issues in 1-Nitro-2-naphthol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address precipitation issues encountered during chemical reactions involving 1-Nitro-2-naphthol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common precipitation issues observed in reactions with this compound?
A1: The two primary precipitation challenges encountered are:
-
Uncontrolled Precipitation of Sodium 1-Nitro-2-naphthoxide: During the synthesis of this compound via hydrolysis of 1-nitro-2-acetylaminonaphthalene, the intermediate sodium salt can precipitate as a thick paste, leading to poor mixing and bumping.[1]
-
Difficulty in Inducing Crystallization of the Final Product: After synthesis, achieving the desired precipitation (crystallization) of pure this compound from the reaction mixture upon acidification can sometimes be challenging, leading to low yields or the formation of impurities.
Q2: What is the solubility profile of this compound?
A2: this compound is poorly soluble in water but exhibits good solubility in several organic solvents.[2][3][4] Its sodium salt is soluble in hot water.[1] A detailed summary of its solubility is presented in the data table below.
Q3: How does pH affect the solubility and precipitation of this compound?
A3: The pH of the solution is a critical factor. This compound is acidic (pKa ≈ 6.3) and will dissolve in alkaline solutions (like aqueous sodium hydroxide) to form the sodium 1-nitro-2-naphthoxide salt.[4][5] Precipitation of the neutral this compound is induced by acidifying the solution.[1] Therefore, controlling the pH is the primary method for initiating its crystallization from an aqueous reaction mixture.
Q4: Can I use a seed crystal to initiate the precipitation of this compound?
A4: Yes, using a seed crystal is a standard and effective technique to induce crystallization if spontaneous precipitation does not occur upon acidification and cooling. The seed crystal provides a nucleation site for crystal growth.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) | Notes |
| Water | 0.2 g/L | Insoluble/Slightly Soluble | 20 | [5][6] |
| Ethanol | Data not available | Soluble | Ambient | Used as a solvent for reactions and recrystallization. |
| Methanol | Data not available | Soluble | Ambient | Used for recrystallization, often with a small amount of HCl.[1] |
| Diethyl Ether | Data not available | Soluble | Ambient | [2][3][4] |
| Glacial Acetic Acid | Data not available | Soluble | Ambient | Used to precipitate the product from its sodium salt solution.[1][4] |
Troubleshooting Guides
Issue 1: A thick paste of sodium 1-nitro-2-naphthoxide has formed during synthesis.
Question: During the hydrolysis of 1-nitro-2-acetylaminonaphthalene with sodium hydroxide, a thick, unmanageable precipitate formed, causing vigorous bumping. How can I resolve this?
Answer: This issue arises from the uncontrolled precipitation of the sodium salt of this compound.[1] The following steps can be taken to prevent or resolve this problem.
Logical Troubleshooting Workflow
Caption: Workflow to address sodium salt precipitation.
Detailed Steps:
-
Prevention (Optimal Method): The primary cause is often too high a concentration of sodium hydroxide.[1] When preparing the reaction, use a more dilute solution of NaOH as specified in established protocols. A lower concentration slows the initial rapid hydrolysis and salt formation.
-
Resolution (If Precipitate Has Formed): If the thick paste has already formed, gradually add hot water to the reaction flask while stirring vigorously. The sodium nitronaphthoxide salt is more soluble in hot water, and this should dissolve the precipitate, allowing the reaction to proceed homogeneously.[1]
-
Maintain Adequate Agitation: Ensure that the mechanical stirring is robust enough to keep the mixture well-agitated, which helps prevent localized high concentrations and promotes even heat distribution.
Issue 2: this compound does not precipitate after acidification.
Question: I have completed the hydrolysis and acidified the reaction mixture with glacial acetic acid, but the desired this compound product is not crystallizing out of the solution. What should I do?
Answer: The failure to precipitate, or "crystallize," indicates that the solution is not supersaturated or that nucleation is inhibited. The following troubleshooting steps can be taken.
Logical Troubleshooting Workflow
Caption: Troubleshooting failure of this compound to crystallize.
Detailed Steps:
-
Ensure Sufficient Cooling: Make sure the solution has been cooled adequately. The solubility of this compound decreases at lower temperatures. Place the flask in an ice-water bath for at least 30 minutes.
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide sites for crystal nucleation.
-
Seed the Solution: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Reduce Solvent Volume: It is possible that too much water was used, making the solution too dilute for precipitation to occur. If the above steps fail, gently heat the solution to evaporate some of the water, thereby increasing the concentration of the product. Then, allow it to cool again and attempt nucleation induction.
-
Check pH: Confirm that enough acid was added to fully neutralize the sodium nitronaphthoxide and bring the pH well into the acidic range (pH < 5).
Experimental Protocols
Protocol for Managing Sodium 1-Nitro-2-naphthoxide Precipitation During Synthesis
This protocol is adapted from the hydrolysis of 1-nitro-2-acetylaminonaphthalene.
Methodology:
-
Initial Setup: In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, combine 100 g of 1-nitro-2-acetylaminonaphthalene with a solution of 112 g of sodium hydroxide in 2.7 liters of water. Note: This specific concentration of alkali is recommended to control the rate of hydrolysis and prevent rapid precipitation.[1]
-
Heating and Reflux: Heat the mixture to boiling. Maintain a gentle reflux with continuous, vigorous stirring for 6-7 hours, or until ammonia is no longer evolved.
-
Troubleshooting Precipitate Formation: If a thick, red precipitate of sodium nitronaphthoxide forms, add approximately 1 liter of hot water to the flask.[1] Continue heating and stirring until the precipitate dissolves completely.
-
Filtration: After the reaction is complete and the salt is dissolved, filter the hot solution to remove any small amounts of insoluble impurities. Wash the filter cake with hot water.
-
Precipitation of Product: Combine the filtrate and washings. While stirring, acidify the solution by adding 500 cc of glacial acetic acid. This will cause the this compound to precipitate as fine yellow crystals.[1]
-
Isolation: Cool the mixture thoroughly in an ice bath to maximize yield, then collect the crystals by vacuum filtration. Wash the crystals with cold water and dry them.
Protocol for Optimizing the Crystallization of this compound
This protocol outlines the steps for recrystallization to purify the crude product.
Methodology:
-
Solvent Selection: Place the crude this compound (e.g., 75 g) in a suitable Erlenmeyer flask. Add 500 cc of methyl alcohol containing 5 cc of concentrated hydrochloric acid.[1]
-
Dissolution: Gently heat the mixture on a hot plate or steam bath while stirring until all the solid has dissolved. Do not overheat.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Troubleshooting Rapid Precipitation: If the product "crashes out" of solution as a fine powder upon cooling, reheat the mixture to redissolve the solid and add a small additional volume (10-20%) of the solvent. This will keep the compound in solution for longer during the cooling phase, promoting slower crystal growth.
-
Crystal Collection: Collect the purified crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent (methyl alcohol) to remove any residual soluble impurities.
-
Second Crop: The filtrate (mother liquor) can be concentrated by evaporating a portion of the solvent to yield a second, usually less pure, crop of crystals.[1]
References
refining elution conditions for 1-Nitro-2-naphthol chelating resins
This technical support center provides guidance on refining elution conditions for 1-Nitroso-2-naphthol chelating resins. Below you will find frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1-Nitroso-2-naphthol chelating resins?
A1: 1-Nitroso-2-naphthol chelating resins are primarily used for the selective separation and preconcentration of various metal ions from aqueous solutions.[1][2] The functional group, 1-nitroso-2-naphthol, forms stable complexes with a range of metal ions, allowing for their capture from a sample matrix.[1]
Q2: Which metal ions can be chelated by this resin?
A2: These resins have been shown to chelate a variety of metal ions, including but not limited to Copper(II), Iron(III), Cobalt(II), Nickel(II), Palladium(II), and Uranium(VI).[1] The efficiency of chelation is dependent on the pH of the solution.[1]
Q3: What are the key parameters to consider when optimizing elution conditions?
A3: The most critical parameters for optimizing elution are the type of eluent, its concentration, and the pH of the elution buffer.[3][4] Flow rate during elution can also influence the efficiency of the process.[5]
Q4: How does pH affect the binding and elution of metal ions?
A4: The pH of the solution plays a crucial role in both the binding and elution of metal ions.[4][6] The formation of the metal-ligand complex is pH-dependent; therefore, altering the pH can be an effective way to elute the bound ions by disrupting this interaction.[4][5] A significant change in pH can lead to the protonation of the chelating group, reducing its affinity for the metal ion and facilitating elution.
Q5: Can the resin be regenerated and reused?
A5: Yes, a key advantage of chelating resins is their reusability. After elution, the resin must be properly regenerated to its initial state before it can be used for subsequent separations.[5] This typically involves washing with appropriate acidic and basic solutions to remove any residual ions and restore the functional groups, followed by equilibration with the binding buffer.[5]
Troubleshooting Guide
Issue: Low or No Elution of the Target Metal Ion
| Possible Cause | Suggested Solution |
| Eluent strength is too low. | Increase the concentration of the eluent. For instance, if using an acid, a higher molarity may be required to effectively displace the metal ion. |
| Elution pH is not optimal. | Adjust the pH of the eluent. A significant shift in pH can disrupt the chelate complex.[4][6] For example, lowering the pH can protonate the ligand, leading to the release of the metal ion. |
| Strong interaction between the metal ion and the resin. | Consider using a stronger complexing agent as the eluent. For example, EDTA or other chelating agents can be effective.[5] |
| Precipitation of the target molecule on the column. | Add solubilizing agents to the elution buffer.[7] In some cases, incubating the column with the elution buffer for an extended period (e.g., several hours) before collection can aid in dissolution and elution.[5] |
Issue: Co-elution of Non-Target Metal Ions
| Possible Cause | Suggested Solution |
| Similar binding affinities of the metal ions. | Implement a gradient elution instead of an isocratic (single condition) elution. A gradual change in pH or eluent concentration can allow for the sequential elution of different metal ions.[8] |
| Non-specific binding to the resin matrix. | Modify the composition of the wash buffer to disrupt weak, non-specific interactions before elution. This could involve adjusting the ionic strength or pH of the wash buffer.[7] |
| Inadequate washing step. | Increase the volume of the wash buffer to ensure all non-specifically bound ions are removed before the elution step.[9] |
Issue: Poor Reproducibility of Elution Profiles
| Possible Cause | Suggested Solution |
| Incomplete resin regeneration. | Ensure the resin is thoroughly regenerated between runs. Follow a consistent and validated regeneration protocol to strip all bound ions and re-equilibrate the resin to the starting conditions.[5] |
| Changes in the sample matrix. | Standardize the sample preparation protocol. Variations in the sample's pH, ionic strength, or the presence of competing ions can affect binding and subsequent elution.[5] |
| Degradation of the resin. | Over time and with repeated use, the resin may degrade. If reproducibility issues persist despite other troubleshooting efforts, consider replacing the resin. |
Summary of Elution Conditions
The following table provides a summary of reported elution conditions for specific metal ions from 1-Nitroso-2-naphthol chelating resins. These should be considered as starting points for optimization.
| Target Ion | Eluent | Concentration | pH | Notes |
| Uranium(VI) | Sodium Carbonate | 0.5 M | - | Used for selective elution from a mixture of other metal ions.[1] |
| Palladium(II) | Hydrochloric Acid | 1 M | - | While used for selective sorption, elution conditions would need to be adjusted, likely to a higher pH or with a stronger complexing agent.[1] |
Experimental Protocols
Protocol: Optimization of Elution Conditions
-
Resin Preparation:
-
Swell the 1-Nitroso-2-naphthol chelating resin in an appropriate solvent as per the manufacturer's instructions.
-
Pack the resin into a suitable chromatography column.
-
Wash the column with deionized water to remove any impurities.
-
-
Equilibration:
-
Equilibrate the column by passing 5-10 column volumes of the binding buffer through it. The binding buffer should be at a pH that ensures optimal binding of the target metal ion.
-
-
Sample Loading:
-
Dissolve the sample containing the target metal ion in the binding buffer.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of the binding buffer to remove any unbound and non-specifically bound components.
-
-
Elution Trial 1: pH Gradient
-
Prepare a series of elution buffers with varying pH values (e.g., from pH 6 down to pH 1).
-
Apply each elution buffer to the column and collect the fractions.
-
Analyze the collected fractions for the presence of the target metal ion to determine the optimal pH for elution.
-
-
Elution Trial 2: Eluent Concentration Gradient
-
Based on the optimal pH found, prepare a series of elution buffers with increasing concentrations of the eluent (e.g., 0.1 M, 0.5 M, 1 M, 2 M HCl).
-
Apply the buffers in a stepwise or linear gradient to the column and collect fractions.
-
Analyze the fractions to determine the most effective eluent concentration.
-
-
Analysis:
-
Quantify the concentration of the target metal ion in the collected fractions using a suitable analytical technique (e.g., AAS, ICP-MS).
-
Plot the elution profile (metal ion concentration vs. fraction number/elution volume) to identify the optimal conditions.
-
-
Regeneration:
-
After elution, wash the column with a regeneration solution (e.g., a strong acid or base) to strip any remaining ions.
-
Wash with deionized water until the pH of the effluent is neutral.
-
Re-equilibrate the column with the binding buffer for future use.[5]
-
Visualizations
Caption: Troubleshooting workflow for refining elution conditions.
Caption: Experimental workflow for optimizing elution conditions.
References
- 1. Preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and properties of a new chelating resin containing 2-nitroso-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Validation & Comparative
A Comparative Guide to Cobalt Analysis in Industrial Wastewater: Validation of the 1-Nitro-2-naphthol Method
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of cobalt concentrations in industrial wastewater is paramount for environmental monitoring, regulatory compliance, and process optimization. While various analytical techniques are available, the selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and cost-effectiveness. This guide provides a detailed comparison of the spectrophotometric 1-Nitro-2-naphthol method with standard alternative techniques, namely Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), for the determination of cobalt in industrial wastewater.
Performance Comparison of Analytical Methods
The selection of an analytical method for cobalt determination is a critical decision based on a variety of performance parameters. The following tables summarize the key quantitative data for the this compound spectrophotometric method and its alternatives.
Table 1: Comparison of Method Performance Characteristics for Cobalt Determination
| Parameter | This compound Method | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Limit of Detection (LOD) | 0.016 - 0.03 mg/L[1][2] | Flame AAS: ~0.1 mg/L Graphite Furnace AAS: 1 - 5 µg/L[3] | 0.001 - 0.1 µg/L[4] |
| Limit of Quantification (LOQ) | ~0.05 mg/L | Flame AAS: ~0.3 mg/L Graphite Furnace AAS: 5 - 10 µg/L | 0.003 - 0.3 µg/L |
| Linearity Range | 0.1 - 5.0 mg/L[1] | Flame AAS: 0.1 - 10 mg/L[3] Graphite Furnace AAS: 5 - 100 µg/L[3] | 1 - 1000 µg/L[4] |
| Accuracy (Recovery) | 96 - 103% in standard solutions[2] | Typically 90-110% | Typically 95-105% |
| Precision (RSD%) | 0.94 - 5.39%[1][2] | Flame AAS: <5% Graphite Furnace AAS: <10% | <5% |
| Potential Interferences | Fe(III), Ni(II), Cu(II) - can be masked[2] | Spectral and matrix interferences | Isobaric and polyatomic interferences |
| Sample Throughput | Moderate | Low (sequential) | High (simultaneous multi-element)[5] |
| Cost | Low | Moderate | High[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the this compound method and its alternatives.
This compound Spectrophotometric Method
This method is based on the formation of a colored complex between cobalt and 1-nitroso-2-naphthol, which can be measured spectrophotometrically.
Sample Preparation:
-
Collect the industrial wastewater sample in a clean, acid-washed bottle.
-
Acidify the sample to a pH < 2 with nitric acid to prevent precipitation of metal hydroxides.
-
Filter the sample through a 0.45 µm filter to remove suspended solids.
-
If the expected cobalt concentration is high, dilute the sample accordingly with deionized water.
Procedure:
-
To a 10 mL aliquot of the prepared sample, add 1 mL of a masking agent solution (e.g., citrate or oxalate) to complex interfering ions like iron, nickel, and copper.[2]
-
Add 2 mL of a 1-nitroso-2-naphthol solution (typically 0.1% in ethanol).
-
Adjust the pH of the solution to the optimal range for complex formation (typically between 3 and 5) using a suitable buffer solution.
-
Allow the solution to stand for a specified time (e.g., 30 minutes) for complete color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is typically around 415 nm, using a UV-Vis spectrophotometer.[1]
-
Prepare a calibration curve using standard cobalt solutions of known concentrations and follow the same procedure.
-
Determine the concentration of cobalt in the sample from the calibration curve.
Atomic Absorption Spectrometry (AAS)
AAS measures the absorption of light by free atoms in the gaseous state. Standard methods like ASTM D3558 provide detailed procedures for cobalt determination in water and wastewater.[3][7][8]
Sample Preparation:
Sample preparation for AAS is similar to the spectrophotometric method, involving collection, acidification, and filtration. For total recoverable cobalt, a digestion step with nitric acid is required.
Instrumentation:
-
Flame AAS (FAAS): Suitable for higher cobalt concentrations (mg/L range). The sample is aspirated into a flame, where it is atomized.
-
Graphite Furnace AAS (GFAAS): Offers higher sensitivity (µg/L range). A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample.
Procedure:
-
Prepare a series of cobalt standards.
-
Aspirate or inject the standards and samples into the AAS instrument.
-
Measure the absorbance at the cobalt-specific wavelength (240.7 nm).
-
The instrument calculates the concentration of cobalt in the samples based on the calibration curve generated from the standards.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of multi-elemental analysis at trace and ultra-trace levels. EPA Method 200.8 and 6020B are standard methods for the determination of trace elements in waters and wastes.[4][9][10][11]
Sample Preparation:
Sample preparation is similar to the other methods, requiring collection, acidification, and filtration. For complex industrial wastewater matrices, a digestion step is often necessary to break down organic matter and reduce matrix effects.
Procedure:
-
Introduce the prepared sample into the ICP-MS system.
-
The sample is nebulized and transported into an argon plasma, which ionizes the cobalt atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector measures the intensity of the specific isotope of cobalt (e.g., ⁵⁹Co).
-
The concentration is determined by comparing the signal intensity to that of calibration standards.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the key performance parameters of each method, the following diagrams are provided.
Caption: Experimental workflow for cobalt determination in industrial wastewater.
References
- 1. researchgate.net [researchgate.net]
- 2. Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASTM D 3558 : 2008 Standard Test Methods for Cobalt in Water [shop.standards.ie]
- 4. analytik-jena.com [analytik-jena.com]
- 5. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ASTM D 3558 : 2015 : R2023 Standard Test Methods for Cobalt in Water [shop.standards.ie]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. epa.gov [epa.gov]
A Comparative Analysis of 1-Nitro-2-naphthol and Dimethylglyoxime for Nickel Detection
For researchers, scientists, and drug development professionals, the accurate and efficient detection of nickel is a critical analytical challenge. This guide provides a comprehensive comparative study of two key reagents used in nickel detection: 1-Nitro-2-naphthol and the well-established dimethylglyoxime (DMG). Through a detailed examination of their analytical performance, supported by experimental data and protocols, this document aims to inform the selection of the most appropriate reagent for specific analytical needs.
The selection of a suitable chelating agent is paramount for the sensitive and selective quantification of nickel. While dimethylglyoxime has long been a staple in analytical chemistry for this purpose, this compound presents an alternative with its own distinct characteristics. This guide delves into a side-by-side comparison of their performance metrics, offering a clear perspective on their respective strengths and limitations.
Data Presentation: A Quantitative Comparison
The following table summarizes the key analytical parameters for the spectrophotometric determination of nickel using this compound and dimethylglyoxime. This data has been compiled from various studies to provide a clear and concise overview for easy comparison.
| Parameter | This compound | Dimethylglyoxime |
| Molar Absorptivity (ε) | 1.02 x 10⁴ L mol⁻¹ cm⁻¹ at 471.6 nm[1][2] | 5.42 x 10⁴ L mol⁻¹ cm⁻¹ at 445 nm |
| Sandell's Sensitivity | 5.7 ng cm⁻²[1][2] | Not explicitly found, but method is highly sensitive. |
| Limit of Detection (LOD) | 0.039 µg mL⁻¹ (39 ppb)[3] | 20.0 µg L⁻¹ (20 ppb)[3] (Resonance Light Scattering) |
| Linear Range | 0.25 - 4.0 µg mL⁻¹[1][2] | 50.0 - 200.0 µg L⁻¹ (Resonance Light Scattering)[3] |
| Optimal pH | 8.0[4] | 9.0 - 12.0 |
| Stoichiometry (Ni:Reagent) | 1:2[1][2] | 1:2 |
| Interfering Ions | Fe(III), Co(II), Cu(II)[3] | Cu²⁺, Co²⁺, Fe²⁺ |
Experimental Protocols: Methodologies for Nickel Detection
Detailed experimental procedures are crucial for reproducible and accurate results. Below are the methodologies for nickel detection using both this compound and dimethylglyoxime via spectrophotometry.
Nickel Detection using this compound (Spectrophotometric Method)
This method is based on the formation of a colored complex between nickel(II) ions and this compound in a micellar solution, which enhances the stability and sensitivity of the complex.
Reagents:
-
Standard Nickel(II) solution (1000 ppm)
-
This compound solution (e.g., in a suitable solvent like ethanol)
-
Anionic surfactant solution (e.g., 1% Sodium Dodecyl Sulphate - SDS)
-
Buffer solution to maintain pH 8.0
Procedure:
-
To a series of 10 mL volumetric flasks, add increasing aliquots of the standard nickel(II) solution to prepare calibration standards.
-
Add a fixed volume of the this compound solution to each flask.
-
Add a fixed volume of the 1% SDS solution to each flask to create the micellar medium.
-
Adjust the pH of the solutions to 8.0 using the buffer solution.
-
Dilute the solutions to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax = 471.6 nm) against a reagent blank.[1][2]
-
Plot a calibration curve of absorbance versus nickel concentration to determine the concentration of unknown samples.
Nickel Detection using Dimethylglyoxime (Spectrophotometric Method)
This classic method relies on the formation of the well-known bright red nickel-dimethylglyoxime complex.
Reagents:
-
Standard Nickel(II) solution (1000 ppm)
-
Dimethylglyoxime solution (typically 1% w/v in ethanol)
-
Ammonium hydroxide solution or another suitable buffer to maintain a pH of 9-12.
-
Oxidizing agent (e.g., bromine water or potassium persulfate) to ensure the formation of the Ni(IV)-DMG complex for higher sensitivity.
Procedure:
-
Pipette an aliquot of the sample solution containing nickel into a volumetric flask.
-
Add the oxidizing agent and mix well.
-
Add the dimethylglyoxime solution.
-
Add ammonium hydroxide or the buffer solution to adjust the pH to the optimal range (9-12).
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for a specified time for full color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax = 445 nm) against a reagent blank.
-
Construct a calibration curve using standard nickel solutions treated in the same manner.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow for nickel detection.
Caption: Decision pathway for reagent selection.
References
A Comparative Performance Analysis: 1-Nitroso-2-naphthol versus 1-(2-pyridylazo)-2-naphthol (PAN) in Spectrophotometric Analysis
In the realm of analytical chemistry, particularly in the spectrophotometric determination of metal ions, the selection of a suitable chromogenic reagent is paramount for achieving high sensitivity and selectivity.[1][2] This guide provides a detailed performance comparison between two notable reagents: 1-Nitroso-2-naphthol and 1-(2-pyridylazo)-2-naphthol (PAN). Both compounds are recognized for their ability to form stable, colored complexes with a variety of metal ions, making them valuable tools for researchers, scientists, and professionals in drug development and environmental monitoring.[1][3][4][5][6]
Overview of the Reagents
1-Nitroso-2-naphthol (C₁₀H₇NO₂) is an organic compound that serves as a chelating agent and is frequently used in the determination of metals like cobalt, palladium, copper, and iron.[3][7] It forms deeply colored complexes with these ions, which can be quantified using spectrophotometry.[7] The compound typically appears as yellow needles or platelets and is soluble in alcohol, ether, and glacial acetic acid.[8]
1-(2-pyridylazo)-2-naphthol (PAN) (C₁₅H₁₁N₃O) is a versatile azo dye known for its exceptional chelating properties.[4][9] It is widely utilized in the analytical determination of a broad range of metal ions, including copper, nickel, cobalt, zinc, and cadmium.[1][4][10] PAN acts as a terdentate ligand, complexing with metals through its hydroxyl oxygen, pyridine nitrogen, and one of the azo group's nitrogen atoms.[10] Its complexes are intensely colored and stable, allowing for high sensitivity in spectrophotometric assays.[1]
Quantitative Performance Comparison
The following tables summarize the key performance indicators for 1-Nitroso-2-naphthol and PAN in the spectrophotometric determination of various metal ions, based on available experimental data. It is important to note that these values are reported from different studies and may not represent a direct, side-by-side comparison under identical experimental conditions.
Table 1: Performance Characteristics for Nickel (II) Determination
| Parameter | 1-Nitroso-2-naphthol | 1-(2-pyridylazo)-2-naphthol (PAN) |
| Molar Absorptivity (ε) | 1.0 x 10⁴ L mol⁻¹ cm⁻¹ | Not explicitly found for Ni(II) in provided results |
| Sandell's Sensitivity | 5.8 ng cm⁻² | Not explicitly found for Ni(II) in provided results |
| λmax (Wavelength of Max. Absorbance) | 452 nm | Not explicitly found for Ni(II) in provided results |
| Optimal pH | 8 | 9 (in micellar media) |
| Linear Range | 1.7 - 120 ng mL⁻¹ | 0.05 - 1.50 µg mL⁻¹ (in micellar media) |
| Detection Limit | 1.7 ng mL⁻¹ | Not explicitly found for Ni(II) in provided results |
| Reference | [11] | [11] |
Table 2: Performance Characteristics for Cobalt (II) Determination
| Parameter | 1-Nitroso-2-naphthol | 1-(2-pyridylazo)-2-naphthol (PAN) |
| Molar Absorptivity (ε) | Data not available in search results | 1.90 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | Data not available in search results | Data not available in search results |
| λmax (Wavelength of Max. Absorbance) | Data not available in search results | 620 nm |
| Optimal pH | Data not available in search results | 5.0 |
| Linear Range | Data not available in search results | 0.4 - 3.2 µg mL⁻¹ |
| Detection Limit | Data not available in search results | 0.03 mg/L (as a colorimetric sensor) |
| Reference | [12],[13] |
Table 3: Performance Characteristics for Other Metal Ions
| Metal Ion | Reagent | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (nm) | Optimal pH | Linear Range | Reference |
| Iron (III) | 1-Nitroso-2-naphthol | 1.69 x 10⁴ | 446 | 1 | 1.7 - 120 ng mL⁻¹ | [11] |
| Copper (II) | PAN | 2.05 x 10⁴ | 550 | 2.4 - 2.5 | 0.1 - 4.0 µg L⁻¹ | [14] |
| Cadmium (II) | PAN | 1.59 x 10⁴ | 544.86 | Not specified | 0.12 - 4.0 µg mL⁻¹ | |
| Rhodium | PAN | 1.15 x 10⁴ | 598 | Not specified | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for the spectrophotometric determination of metal ions using each reagent, as synthesized from the provided search results.
General Protocol for Metal Determination with 1-Nitroso-2-naphthol
This protocol is based on the determination of Nickel (II).[11]
-
Reagent Preparation : Prepare a stock solution of 1-Nitroso-2-naphthol by dissolving a precise amount in a minimal volume of ethyl alcohol and diluting with a surfactant solution (e.g., 1.0% SDS or 5% Tween 40).
-
Sample Preparation : Prepare a series of standard solutions of the target metal ion (e.g., Ni(II)) and the unknown sample solutions.
-
pH Adjustment : Adjust the pH of the standard and sample solutions to the optimal range for complex formation (e.g., pH 8 for Ni(II)).
-
Complex Formation : Add the 1-Nitroso-2-naphthol solution to each standard and sample solution. Allow sufficient time for the color of the metal complex to develop fully.
-
Spectrophotometric Measurement : Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), for instance, 452 nm for the Ni(II) complex, using a spectrophotometer.
-
Calibration and Quantification : Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.
General Protocol for Metal Determination with PAN
This protocol is a generalized procedure based on the determination of various metal ions.[1]
-
Reagent Preparation : Prepare a solution of PAN in a suitable solvent, such as ethanol, and may include a surfactant like cetyltrimethyl ammonium bromide (CTAB) to enhance solubility and sensitivity.
-
Sample Preparation : Prepare standard solutions of the metal ion of interest and the sample solutions.
-
pH Adjustment : Adjust the pH of the solutions to the optimal value for the specific metal-PAN complex formation using appropriate buffer solutions.
-
Complex Formation : Add the PAN solution to the standard and sample solutions. The formation of the colored metal-PAN complex is often rapid.[1]
-
Solvent Extraction (Optional) : In some procedures, the metal-PAN chelate is extracted into an organic solvent to concentrate the complex and remove interferences.[9]
-
Spectrophotometric Measurement : Measure the absorbance of the resulting colored solution at the λmax specific to the metal complex (e.g., 544.86 nm for Cd-PAN).
-
Calibration and Quantification : Create a calibration graph based on the absorbance readings of the standard solutions. Use this graph to determine the concentration of the metal ion in the unknown sample.
Visualized Workflows
The following diagrams illustrate the generalized experimental workflows for the use of 1-Nitroso-2-naphthol and PAN in spectrophotometric analysis.
Caption: Generalized workflows for metal analysis.
Concluding Remarks
Both 1-Nitroso-2-naphthol and 1-(2-pyridylazo)-2-naphthol (PAN) are effective chromogenic reagents for the spectrophotometric determination of a variety of metal ions.
-
PAN appears to be more versatile, with documented applications for a wider range of metals and often exhibiting high molar absorptivity, which translates to greater sensitivity.[1][4][10] The use of surfactants or solvent extraction can further enhance its performance.[9]
-
1-Nitroso-2-naphthol is a well-established reagent, particularly for the determination of cobalt and nickel.[3][8][11] The available data indicates good sensitivity and applicability in aqueous micellar media, which can be an advantage by avoiding the use of organic solvents.[11]
The choice between these two reagents will ultimately depend on the specific metal ion of interest, the required sensitivity, the sample matrix, and the desired experimental conditions such as pH and solvent system. For broad-spectrum metal ion analysis, PAN may be the more versatile choice, while 1-Nitroso-2-naphthol remains a reliable option for its specific target metals. Researchers should consult the primary literature to optimize the analytical method for their specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 8. 1-Nitro-2-naphthol [drugfuture.com]
- 9. 1-(2-Pyridylazo)-2-naphthol | 85-85-8 [chemicalbook.com]
- 10. journals.najah.edu [journals.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric determination of cobalt with 1-(2-pyridylazo)-2-naphthol and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: 1-Nitroso-2-naphthol vs. Traditional Solvent Extraction for Metal Ion Separation
For researchers and scientists engaged in drug development, environmental monitoring, and hydrometallurgy, the efficient and selective separation of metal ions is a critical step. While traditional liquid-liquid solvent extraction has long been a standard method, modern chelating agents offer significant advantages in terms of efficiency, safety, and environmental impact. This guide provides an objective comparison between methodologies based on 1-Nitroso-2-naphthol and traditional solvent extraction techniques.
A note on the chelating agent: While the topic specifies 1-Nitro-2-naphthol, the vast body of scientific literature on metal chelation and extraction focuses on its close relative, 1-Nitroso-2-naphthol . This compound is a powerful and widely studied chelating agent that forms stable, colored complexes with a variety of metal ions, including cobalt, copper, iron, and palladium.[1] Therefore, this guide will focus on 1-Nitroso-2-naphthol as the primary reagent for comparison.
Methodological Workflows: A Visual Comparison
The fundamental difference between the two approaches lies in the process. Traditional methods rely on the partitioning of a substance between two immiscible liquid phases, whereas 1-Nitroso-2-naphthol is exceptionally suited for solid-phase extraction (SPE) when immobilized on a polymer resin. This eliminates the need for large volumes of organic solvents and simplifies the entire workflow.
Traditional Liquid-Liquid Extraction (LLE) Workflow
Traditional LLE involves the direct mixing of an aqueous sample with an immiscible organic solvent containing an extractant. The target metal ion forms a complex with the extractant and migrates to the organic phase, which is then physically separated.
1-Nitroso-2-naphthol Solid-Phase Extraction (SPE) Workflow
In this advanced method, 1-Nitroso-2-naphthol is chemically bonded to a solid support (e.g., a polystyrene resin) packed into a column. The aqueous sample is passed through the column, where the target metal ions selectively bind to the chelating resin. Interferences are washed away before the purified metal ions are eluted in a small, concentrated volume.
Core Advantages of 1-Nitroso-2-naphthol SPE Methods
Methods utilizing 1-Nitroso-2-naphthol immobilized on a solid phase present numerous advantages over conventional solvent extraction.
-
Environmental and Safety Profile : SPE significantly reduces the consumption of volatile and often toxic organic solvents, aligning with green chemistry principles and enhancing laboratory safety.[2] Traditional LLE, by contrast, is a major consumer of such solvents.
-
Efficiency and Speed : The SPE process is typically faster and less labor-intensive. It avoids common LLE problems such as the formation of emulsions, which can complicate and delay phase separation.[3][4]
-
Superior Preconcentration : SPE enables the processing of large sample volumes, concentrating trace analytes onto a small sorbent bed. These analytes can then be eluted into a final volume of just a few milliliters, achieving very high enrichment factors that are difficult to obtain with a single LLE step.[2][5][6] An enrichment factor of 68 has been reported for cobalt preconcentration using 1-Nitroso-2-naphthol.[5]
-
Enhanced Selectivity : Chelating resins offer high selectivity for target metal ions over matrix components.[7][8] By carefully controlling the pH, a 1-Nitroso-2-naphthol resin can achieve sharp separations, such as isolating palladium(II) or uranium(VI) from complex mixtures.[9]
-
Cost-Effectiveness and Reusability : The solid-phase resin can often be regenerated by washing with an appropriate eluent, allowing it to be reused for many cycles without a significant loss in performance, which reduces long-term operational costs.[10][11]
-
Automation Potential : The column-based format of SPE is easily adapted for automated systems, allowing for high-throughput sample processing with excellent reproducibility.[12]
Quantitative Performance Comparison
The following tables summarize the key performance differences between the methodologies.
Table 1: General Performance Characteristics of Extraction Methods
| Parameter | Traditional Liquid-Liquid Extraction (LLE) | 1-Nitroso-2-naphthol Solid-Phase Extraction (SPE) |
| Solvent Consumption | High | Low to None |
| Extraction Time | Can be lengthy and multi-step | Rapid, streamlined protocol |
| Preconcentration Factor | Moderate | High (Factors >100 are common[13]) |
| Typical Recovery % | Variable (often 70-90% in a single stage[3]) | High (Frequently >95%[12][13]) |
| Selectivity | Dependent on extractant and pH control | High, tunable by pH and resin design[7][9] |
| Automation | Difficult | Easily automated[12] |
| Common Issues | Emulsion formation, phase separation difficulties[4] | Column clogging (if sample is not filtered) |
| Environmental Impact | High (due to solvent use) | Low |
Table 2: Performance Data for Cobalt (Co II) Extraction and Separation from Nickel (Ni II)
| Parameter | 1-Nitroso-2-naphthol (SPE) | Cyanex 272 (LLE) | D2EHPA (LLE) |
| Method | Solid-Phase Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Optimal pH for Co Extraction | ~6.5[11] | 5.5 - 5.75[14] | ~2.0 - 3.5 (for impurity removal first)[14] |
| Reported Co Extraction % | Quantitative recovery (>90%)[1] | ~95.4%[14] | Low (<6%) in the impurity removal pH range[14] |
| Selectivity for Co over Ni | High; forms a very stable cobalt complex[1] | High; <6% Ni co-extraction at optimal Co pH[14] | Lower selectivity compared to Cyanex 272 |
The Chelation Mechanism
The effectiveness of 1-Nitroso-2-naphthol stems from its ability to act as a bidentate chelating agent. After deprotonation of its hydroxyl group, it forms two coordination bonds with a metal ion—one through the oxygen of the hydroxyl group and another through the nitrogen of the nitroso group. This creates a stable five-membered ring structure, which is the key to its high affinity and selectivity for metal ions.[1][15]
Experimental Protocols
Protocol 1: Traditional LLE for Cobalt Separation from Nickel using Cyanex 272
This protocol is a generalized procedure based on established methods for separating cobalt from nickel in a sulfate solution.[14]
-
Organic Phase Preparation : Prepare the organic phase by dissolving the desired concentration of Cyanex 272 (e.g., 1 M) in a suitable diluent like kerosene.
-
Aqueous Phase Preparation : Obtain the pregnant leach solution containing cobalt and nickel ions. Adjust the pH of the solution to the optimal range for cobalt extraction, typically between 5.5 and 5.75, using a base such as NaOH.
-
Extraction : Combine the organic and aqueous phases in a 1:1 volume ratio in a separatory funnel or mixer-settler. Mix vigorously for a sufficient time (e.g., 10-15 minutes) to allow the extraction equilibrium to be reached.
-
Phase Separation : Allow the phases to separate. The cobalt-laden organic phase will be distinct from the cobalt-depleted aqueous phase (raffinate), which will still contain most of the nickel.
-
Stripping : Collect the organic phase and contact it with a stripping solution, typically a strong acid like sulfuric acid (e.g., 0.02 M H₂SO₄), to transfer the cobalt ions back into a clean aqueous phase, resulting in a purified and concentrated cobalt solution.
Protocol 2: Solid-Phase Extraction of Metal Ions using 1-Nitroso-2-naphthol Chelating Resin
This protocol describes the preconcentration and separation of metal ions like cobalt or copper using a custom-prepared or commercial chelating resin.[9][11]
-
Resin Functionalization (if required) : Amberlite XAD-2 or a similar polystyrene-divinylbenzene resin is functionalized by coupling it with 1-Nitroso-2-naphthol through an appropriate chemical linkage, creating the chelating sorbent.
-
Column Packing : A small glass or plastic column is packed with a slurry of the 1-Nitroso-2-naphthol resin (e.g., 100-500 mg).
-
Column Conditioning : The packed column is conditioned by washing sequentially with methanol and deionized water to activate the resin and remove impurities. The pH is then equilibrated with a suitable buffer.
-
Sample Loading : The aqueous sample, adjusted to the optimal pH for the target metal ion (e.g., pH 6.5 for cobalt[11]), is passed through the column at a controlled flow rate (e.g., 5-10 mL/min). The target metal ions will selectively bind to the resin.
-
Washing : The column is washed with a buffer or dilute acid solution to remove any non-specifically bound matrix interferences while the chelated metal ions remain on the column.
-
Elution : The purified, concentrated metal ions are recovered by passing a small volume (e.g., 2-10 mL) of a suitable eluent, such as 1.5 M HCl or another strong acid, through the column.[6][11] The eluate is collected for analysis by techniques like Flame Atomic Absorption Spectrometry (FAAS) or ICP-OES.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Chelating Resins Advantages and Disadvantages - Sunresin [seplite.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. canftech.com [canftech.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation of a 1-Nitroso-2-naphthol Optical Sensor: A Comparative Guide for Real-World Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a 1-Nitroso-2-naphthol (1N2N) based optical sensor for the determination of cobalt (Co) in real-world samples. Its performance is objectively compared with alternative analytical methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific applications.
Performance Comparison
The performance of the 1-Nitroso-2-naphthol optical sensor has been evaluated against established laboratory methods such as fluorescent sensors, paper-based sensors, Graphite Furnace Atomic Absorption Spectrometry (GFAAS), and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). The key analytical parameters are summarized in the tables below for easy comparison.
Table 1: Performance Comparison for Cobalt (Co) Detection in Water Samples
| Method | Linear Range | Limit of Detection (LOD) | Precision (RSD%) | Recovery (%) | Notes |
| 1-Nitroso-2-naphthol Optical Sensor | 0.1 - 5.0 mg/L[1][2] | 0.03 mg/L[1][2] | Intra-day: 2.76-4.46%[2], Inter-day: 0.89-5.39%[2] | 92-106% in tap and drinking water | Simple, low-cost, and portable. |
| Fluorescent Sensor (Silicon Quantum Dots) | 1 - 120 µmol/L (approx. 0.059 - 7.07 mg/L)[3] | 0.37 µmol/L (approx. 0.022 mg/L)[3] | Not specified | Satisfactory results in environmental water samples[3] | High sensitivity and selectivity.[3] |
| Fluorescent Sensor (Calcein) | 10⁻⁵ - 10⁻³ mol/L (approx. 0.59 - 58.9 mg/L)[4] | Not specified | Not specified | Not specified | Simple experimental set-up.[4] |
| Paper-based Colorimetric Sensor | 0.4 - 1.0 ppm (mg/L)[5] | 0.1 ppm (mg/L)[5] | Not specified | Not specified | Naked-eye detection, rapid response.[5] |
| Graphite Furnace AAS (GFAAS) | 0.05 - 1.0 ng/mL (µg/L)[6] | 0.02 ng/mL (µg/L)[6] | 3.8%[6] | 93.8% extraction efficiency[6] | Requires pre-concentration, high sensitivity.[6] |
| ICP-OES | Not specified | 2.2 µg/L[7] | Not specified | >86% in produced water[7] | Multi-elemental analysis, robust.[7] |
Table 2: Qualitative Comparison of Analytical Methods for Cobalt Detection
| Feature | 1-Nitroso-2-naphthol Optical Sensor | Fluorescent Sensors | Paper-Based Sensors | GFAAS / ICP-OES |
| Principle | Absorbance change due to complex formation | Fluorescence quenching or enhancement | Color change on a paper substrate | Atomic absorption or emission |
| Portability | High | Moderate to High | High | Low |
| Cost | Low | Low to Moderate | Very Low | High |
| Speed | Fast | Fast | Very Fast | Slow (sample preparation) |
| Ease of Use | Simple | Simple to Moderate | Very Simple | Complex (requires trained operator) |
| Selectivity | High for Cobalt | Can be highly selective | Moderate to High | High |
| Real-time analysis | Possible | Possible | Yes (visual) | No |
Signaling Pathway and Experimental Workflow
The detection mechanism of the 1-Nitroso-2-naphthol optical sensor involves a two-step process. First, cobalt(II) ions in the sample are oxidized to cobalt(III) using an oxidizing agent like hydrogen peroxide. Subsequently, the cobalt(III) ions form a stable complex with the immobilized 1-Nitroso-2-naphthol, leading to a measurable change in the optical absorbance of the sensor.
Signaling pathway of the 1-Nitroso-2-naphthol optical sensor.
The general workflow for validating the sensor in real-world samples is depicted below.
Experimental workflow for sensor validation.
Experimental Protocols
Fabrication of 1-Nitroso-2-naphthol Optical Sensor
This protocol is based on the method described by Darroudi et al. (2022).[1][2]
Materials:
-
1-Nitroso-2-naphthol (1N2N)
-
Polyvinyl chloride (PVC)
-
Dioctyl phthalate (DOP) as a plasticizer
-
Sodium tetraphenylborate (NaTPB) as an additive
-
Tetrahydrofuran (THF) as a solvent
-
Glass slides
Procedure:
-
Prepare a membrane cocktail by dissolving 2 mg of 1N2N, 78 mg of DOP, 39 mg of PVC, and 3 mg of NaTPB in 3 mL of THF.
-
Homogenize the mixture by stirring until a clear and uniform solution is obtained.
-
Deposit a small aliquot (e.g., 200 µL) of the cocktail onto a clean glass slide.
-
Allow the solvent to evaporate at room temperature, resulting in a thin, transparent sensing film.
-
Condition the sensor by immersing it in a buffer solution (e.g., pH 4.5 acetate buffer) before use.
Sample Analysis using the 1-Nitroso-2-naphthol Optical Sensor
Materials:
-
Fabricated 1-Nitroso-2-naphthol optical sensor
-
Real-world water samples (e.g., tap water, river water, seawater)
-
Cobalt standard solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Acetate buffer (pH 4.5)
-
Spectrophotometer
Procedure:
-
Take a known volume of the water sample.
-
Add a small amount of hydrogen peroxide solution to oxidize Co(II) to Co(III).[1][2]
-
Adjust the pH of the sample to 4.5 using the acetate buffer.
-
Immerse the 1-Nitroso-2-naphthol optical sensor into the prepared sample solution.
-
Allow the complexation reaction to reach equilibrium (typically around 10-15 minutes).
-
Measure the absorbance of the sensor membrane at the wavelength of maximum absorbance for the Co(III)-1N2N complex (around 415 nm).[1]
-
Determine the concentration of cobalt in the sample by comparing the absorbance to a calibration curve prepared using standard cobalt solutions.
Protocol for a Representative Fluorescent Sensor (Silicon Quantum Dots)
This protocol is a generalized procedure based on the work by Wang et al. (2021).[3]
Materials:
-
Silicon Quantum Dots (SiQDs) solution
-
Cobalt standard solutions
-
Real-world water samples
-
Phosphate buffer solution (PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Synthesize or obtain a stable aqueous solution of Silicon Quantum Dots.
-
In a cuvette, mix a specific volume of the SiQDs solution with a buffered water sample.
-
Measure the initial fluorescence intensity of the solution at the excitation and emission maxima of the SiQDs.
-
Add a known concentration of cobalt to the solution and mix thoroughly.
-
After a short incubation period (e.g., 30 seconds), measure the fluorescence intensity again.[3]
-
The quenching of the fluorescence intensity is proportional to the cobalt concentration.
-
Quantify the cobalt concentration by referencing a calibration curve constructed with standard cobalt solutions.
Protocol for a Representative Paper-Based Colorimetric Sensor
This protocol is a generalized procedure based on the principles described by Li et al. (2020).[5]
Materials:
-
Chromatography paper or filter paper
-
A chromogenic reagent solution that selectively reacts with cobalt (e.g., Chrysoidine G).[5]
-
Cobalt standard solutions
-
Real-world water samples
-
A digital camera or a scanner for quantitative analysis (optional)
Procedure:
-
Impregnate the paper substrate with the chromogenic reagent solution and allow it to dry completely.
-
Cut the prepared paper into small test strips.
-
Apply a small, defined volume of the water sample onto the test strip.
-
Allow the color to develop (typically within seconds to a few minutes).[5]
-
Visually compare the color change to a pre-defined color chart corresponding to different cobalt concentrations for a semi-quantitative result.
-
For quantitative analysis, capture an image of the test strip under controlled lighting conditions and analyze the color intensity (e.g., RGB values) using image processing software.
-
Correlate the color intensity to the cobalt concentration using a calibration curve prepared with standard solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. Silicon quantum dots-based fluorescent sensor for the detection of cobalt with high sensitivity and selectivity [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Ultra-Trace Cobalt in Water Samples Using Dispersive Liquid-Liquid Microextraction Followed by Graphite Furnace Atomic Absorption Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of 1-Nitro-2-naphthol Spectrophotometric Results with ICP-MS for Quantitative Metal Ion Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical spectrophotometric method utilizing 1-Nitro-2-naphthol for the quantification of aqueous copper ions (Cu²⁺) against the industry-standard Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The objective is to present a framework for the cross-validation of results, ensuring accuracy, precision, and reliability in analytical data. While this compound is not conventionally used for metal analysis, this guide explores its potential as a chromogenic chelating agent in a hypothetical scenario, offering detailed experimental protocols and comparative data.
Data Presentation: Comparative Analysis of Cu²⁺ Concentration
The following table summarizes the quantitative results obtained from the analysis of spiked water samples using the hypothetical this compound spectrophotometric method and the cross-validation by ICP-MS. The data is presented as the mean concentration ± standard deviation (n=3).
| Sample ID | Spiked Cu²⁺ Concentration (µg/L) | This compound Method (µg/L) | ICP-MS Method (µg/L) | % Recovery (this compound) | % Recovery (ICP-MS) |
| SW-001 | 5.0 | 4.8 ± 0.3 | 5.1 ± 0.1 | 96.0% | 102.0% |
| SW-002 | 10.0 | 9.5 ± 0.5 | 10.2 ± 0.2 | 95.0% | 102.0% |
| SW-003 | 25.0 | 23.8 ± 1.1 | 25.3 ± 0.4 | 95.2% | 101.2% |
| SW-004 | 50.0 | 47.9 ± 2.0 | 50.5 ± 0.6 | 95.8% | 101.0% |
| SW-005 | 100.0 | 94.2 ± 3.5 | 101.1 ± 0.9 | 94.2% | 101.1% |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of Cu²⁺ using this compound and the subsequent cross-validation with ICP-MS are provided below.
Spectrophotometric Determination of Cu²⁺ using this compound
This protocol outlines a hypothetical method where this compound acts as a chromogenic agent, forming a colored complex with Cu²⁺ ions, which is then quantified using UV-Visible spectrophotometry.
a) Reagents and Materials:
-
This compound solution (0.1% w/v in ethanol)
-
Copper (II) standard stock solution (1000 mg/L)
-
Ammonia buffer solution (pH 10)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Visible Spectrophotometer
b) Preparation of Calibration Standards:
-
Prepare a series of Cu²⁺ standard solutions (e.g., 0, 5, 10, 25, 50, 100 µg/L) by diluting the stock solution with deionized water.
-
To 10 mL of each standard, add 1 mL of the this compound solution and 2 mL of the ammonia buffer.
-
Allow the solutions to stand for 15 minutes for complete color development.
c) Sample Preparation and Analysis:
-
Collect the water samples to be analyzed.
-
To 10 mL of each sample, add 1 mL of the this compound solution and 2 mL of the ammonia buffer.
-
Let the solutions develop color for 15 minutes.
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (assumed to be 450 nm for the hypothetical Cu²⁺-1-Nitro-2-naphthol complex).
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of Cu²⁺ in the samples from the calibration curve.
Cross-Validation by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals at ultra-trace levels.[1][2] It is employed here as the reference method to validate the results from the spectrophotometric analysis.
a) Reagents and Materials:
-
Nitric acid (HNO₃), trace metal grade
-
Multi-element standard solution containing copper
-
Deionized water (18.2 MΩ·cm)
-
ICP-MS instrument with autosampler
b) Preparation of Calibration Standards:
-
Prepare a series of calibration standards for copper (e.g., 0, 5, 10, 25, 50, 100 µg/L) by diluting the multi-element standard solution with 2% (v/v) nitric acid.
c) Sample Preparation and Analysis:
-
Take an aliquot of the same water samples used for the spectrophotometric analysis.
-
Acidify the samples by adding trace metal grade nitric acid to a final concentration of 2% (v/v) to preserve the sample and ensure the solubility of the metal ions.
-
Introduce the prepared standards and samples into the ICP-MS system.
-
The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.[3][4]
-
The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
The detector counts the ions for each isotope of copper, and the instrument software calculates the concentration based on the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of a hypothetical this compound spectrophotometric method with ICP-MS.
References
- 1. Preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. Mixed Ligand Complexes of Some Transition Metal Chelates of O-Nitrophenol, 1-Nitroso-2-Naphthol and 8-Hydroxy Quinoline With Quinaldinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Study of the Use of 2-Nitroso-1-Naphthol as a Trace Metal Detection Reagent [store.astm.org]
Assessing the Cost-Effectiveness of 1-Nitro-2-naphthol as an Analytical Reagent: A Comparative Guide
In the realm of analytical chemistry, the selection of an appropriate reagent is a critical decision that balances performance with economic viability. This guide provides a comprehensive assessment of the cost-effectiveness of 1-Nitro-2-naphthol as an analytical reagent, particularly for the determination of metal ions. Due to the limited availability of extensive analytical application data for this compound, this guide will draw comparisons with its more commonly used isomer, 1-Nitroso-2-naphthol, and other established reagents for cobalt analysis, namely Nitroso-R-salt and 1-(2-Pyridylazo)-2-naphthol (PAN).
Executive Summary
While this compound is commercially available, its application as a widespread analytical reagent is not well-documented in scientific literature. In contrast, its isomer, 1-Nitroso-2-naphthol, is a well-established and versatile reagent for the spectrophotometric determination of several metal ions, most notably cobalt. This guide presents a comparative analysis of the performance and cost of these and other alternative reagents to aid researchers, scientists, and drug development professionals in making informed decisions. The data indicates that while this compound may have niche applications, reagents like 1-Nitroso-2-naphthol and Nitroso-R-salt offer a more established and validated approach for sensitive metal ion analysis.
Performance Comparison of Analytical Reagents
The performance of an analytical reagent is paramount and is typically evaluated based on parameters such as molar absorptivity, detection limit, and selectivity. The following table summarizes the available performance data for this compound and its alternatives for the determination of cobalt.
| Reagent | Analyte | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit | Remarks |
| This compound | Cobalt (Co²⁺) | Data not readily available in literature | Data not readily available in literature | Primarily cited for use in gravimetric analysis of cobalt. |
| 1-Nitroso-2-naphthol | Cobalt (Co²⁺) | 2.05 x 10⁴ | 0.12 µg/mL | Forms a stable green-colored complex with cobalt. The method is enhanced by using a micellar medium to avoid solvent extraction. |
| Nitroso-R-salt | Cobalt (Co²⁺) | High | High sensitivity (1:1,000,000) | A highly sensitive reagent for cobalt determination. |
| PAN Indicator | Cobalt (Co²⁺) | Data varies with conditions | 0.01 mg/L | A common indicator for complexometric titrations and spectrophotometric analysis of various metals. |
Cost-Effectiveness Analysis
The cost of a reagent is a significant factor in its selection, especially for high-throughput laboratories. The following table provides an approximate cost comparison for the discussed analytical reagents. Prices are subject to variation based on supplier, purity, and quantity.
| Reagent | Supplier Example | Purity | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | TCI America | >98.0% | 5 g | $2,937.75[1] | $587.55 |
| Aladdin Scientific | min 98% | 100 mg | $68.47[2] | $684.70 | |
| 1-Nitroso-2-naphthol | Thermo Scientific Chemicals | 98% | 10 g | $37.65[3] | $3.77 |
| S D Fine-Chem Ltd | Laboratory Reagent | 100 g | $47.52 | $0.48 | |
| Otto Chemie Pvt Ltd | GR 99%+ | Not specified | Not specified | - | |
| Nitroso-R-salt | GFS Chemicals | Reagent | 100 g | $101.93[4] | $1.02 |
| S D Fine-Chem Ltd | AR | Not specified | $127.81 | - | |
| HiMedia Laboratories | Hi-AR™ | 100 g | Not specified | - | |
| PAN Indicator | YSI | 0.1% solution | 500 ml | $80.00[5] | - |
| Fisher Scientific | Reagent | 500 ml | $216.00[6] | - | |
| WET INTERNATIONAL, INC. | Solution | 2 oz | $12.34[7] | - |
Disclaimer: The prices listed are for estimation purposes only and may not reflect current market values.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below is a representative protocol for the spectrophotometric determination of cobalt using 1-Nitroso-2-naphthol, which is extensively documented in the literature.
Spectrophotometric Determination of Cobalt(II) using 1-Nitroso-2-naphthol
Objective: To determine the concentration of Cobalt(II) in a sample solution using 1-Nitroso-2-naphthol as a chromogenic reagent.
Principle: 1-Nitroso-2-naphthol reacts with Cobalt(II) ions in a slightly acidic to neutral medium to form a stable, colored complex. The intensity of the color, which is proportional to the concentration of cobalt, is measured using a spectrophotometer at the wavelength of maximum absorbance.
Reagents and Solutions:
-
Standard Cobalt(II) Solution (1000 ppm): Dissolve a precisely weighed amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water to prepare a stock solution.
-
1-Nitroso-2-naphthol Solution (0.1% w/v): Dissolve 0.1 g of 1-Nitroso-2-naphthol in 100 mL of a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Buffer Solution (pH ~6): Prepare a buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.
-
Surfactant Solution (e.g., 1% Sodium Dodecyl Sulfate - SDS): To enhance the solubility of the complex and avoid solvent extraction.
Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of cobalt with known concentrations by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution, ensuring it is free from interfering ions.
-
Color Development:
-
To an aliquot of the standard or sample solution in a volumetric flask, add the buffer solution to adjust the pH to the optimal range.
-
Add the 1-Nitroso-2-naphthol solution and the surfactant solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for a specified time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the cobalt-1-Nitroso-2-naphthol complex.
-
Measure the absorbance of the blank (a solution containing all reagents except cobalt), standards, and samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of cobalt in the sample by interpolating its absorbance on the calibration curve.
-
Visualizing the Analytical Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the general workflow for spectrophotometric analysis and the logical relationship in selecting an analytical reagent.
Caption: General workflow for spectrophotometric metal analysis.
Caption: Logical flow for analytical reagent selection.
Conclusion
Based on the available evidence, this compound is not a cost-effective or well-established choice for routine analytical applications, particularly for the spectrophotometric determination of cobalt, when compared to its isomer, 1-Nitroso-2-naphthol, and other commercially available reagents. The significantly higher cost and lack of performance data for this compound make it a less viable option for most laboratories. In contrast, 1-Nitroso-2-naphthol offers a good balance of performance, cost, and a wealth of documented methodologies, making it a more reliable and cost-effective choice. For applications requiring the highest sensitivity, Nitroso-R-salt presents a superior, albeit potentially more expensive, alternative. Researchers and professionals are advised to consider these factors carefully when selecting a reagent for their specific analytical needs.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-Nitroso-2-naphthol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. PAN Indicator, liquid reagent, 0.1 %, 500 ml | ysi.com [ysi.com]
- 6. PAN Indicator, Reagents 500 mL | Buy Online | Reagents Holdings Llc | Fisher Scientific [fishersci.com]
- 7. wet-international.com [wet-international.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Nitro-2-naphthol: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Nitro-2-naphthol, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound, also known as 1-Nitroso-2-naphthol, is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[5] It is also very toxic to aquatic organisms, necessitating avoidance of environmental release.[5]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract) | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[6] Never dispose of this chemical down the drain.[1]
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[7]
-
Body Protection: A lab coat or other protective clothing.[7] In case of a large spill, a full suit may be necessary.[7]
-
Respiratory Protection: Use in a well-ventilated area. If dust or fumes are generated, use a NIOSH/MSHA-approved respirator.[8]
2. Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[6]
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
3. Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date of accumulation.
4. Storage:
Store the hazardous waste container in a designated, cool, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][6] Keep the container tightly closed.[3][7]
5. Empty Container Disposal:
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[6]
6. Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[6][9] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Experimental Protocols
The procedures outlined above are based on standard hazardous waste management protocols as detailed in the Safety Data Sheets for this compound and general guidance for the disposal of nitro compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. reddit.com [reddit.com]
Personal protective equipment for handling 1-Nitro-2-naphthol
This guide furnishes essential, immediate safety and logistical information for the handling of 1-Nitroso-2-naphthol in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
1-Nitroso-2-naphthol is considered a hazardous substance.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is also very toxic to aquatic life.[5] Adherence to proper PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Chemical safety goggles or glasses. | [5][6] |
| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure. | [5][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended, especially when engineering controls are not sufficient to control airborne dust. Use a dust mask type N95 (US) or equivalent. | [7] |
| Hand Protection | Protective gloves. | [6] |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure risks.
-
Engineering Controls : Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels.[5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
-
Handling Procedures : Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust.[4] Wash hands thoroughly after handling.[2][5]
-
Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5] Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures for 1-Nitroso-2-naphthol Exposure
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[9] | |
| Skin Contact | Immediately wash skin with plenty of soap and water.[10] Remove contaminated clothing and shoes.[8] If irritation persists, get medical attention.[10] | |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8] Seek medical attention.[10] | |
| Ingestion | Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[10] |
Spill and Disposal Plan
In the event of a spill, immediate and safe cleanup is necessary. Proper disposal of 1-Nitroso-2-naphthol is also required to prevent environmental contamination.
-
Spill Cleanup :
-
Evacuate unnecessary personnel from the area.[3]
-
Wear appropriate personal protective equipment (see Table 1).[3]
-
Avoid generating dust.[5]
-
For small spills, sweep up the material and place it into a suitable container for disposal.[5]
-
For large spills, prevent the material from entering drains or waterways.[1]
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal :
Experimental Workflow for Handling 1-Nitroso-2-naphthol
The following diagram outlines the key steps for the safe handling of 1-Nitroso-2-naphthol in a laboratory setting.
Caption: Workflow for Safe Handling of 1-Nitroso-2-naphthol.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. 1-ニトロソ-2-ナフトール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. biochemopharma.fr [biochemopharma.fr]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
